molecular formula C16H21ClN2O2 B1510362 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride CAS No. 1176981-07-9

9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride

Cat. No.: B1510362
CAS No.: 1176981-07-9
M. Wt: 308.8 g/mol
InChI Key: UUCJRIIXQOXHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride is a useful research compound. Its molecular formula is C16H21ClN2O2 and its molecular weight is 308.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

9-benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2.ClH/c19-14-10-16(11-15(20)17-14)6-8-18(9-7-16)12-13-4-2-1-3-5-13;/h1-5H,6-12H2,(H,17,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCJRIIXQOXHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)NC(=O)C2)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70739193
Record name 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176981-07-9
Record name 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione, a spirocyclic compound of significant interest in contemporary drug discovery. Given the increasing prevalence of spirocyclic scaffolds in medicinal chemistry, a thorough understanding of their fundamental characteristics is paramount for researchers, scientists, and drug development professionals. This document delves into the structural attributes, predicted physicochemical parameters, and the critical role these properties play in shaping the molecule's potential as a therapeutic agent, particularly within the context of central nervous system (CNS) targets such as GABA receptors. Detailed, field-proven experimental protocols for the empirical determination of these properties are also provided, ensuring a self-validating framework for further investigation.

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced therapeutic properties is relentless. Among these, spirocyclic scaffolds have emerged as a privileged structural motif.[1] Their inherent three-dimensional nature offers a distinct advantage over flat, aromatic systems by enabling more precise and complex interactions with biological targets.[1] The rigid framework of spirocycles reduces the number of rotatable bonds, which can lead to a more favorable conformational profile for enzyme binding and potentially an improved pharmacokinetic profile.[2]

The incorporation of spiro-containing systems has been shown to increase the fraction of sp3-hybridized carbons (Fsp3), a key descriptor correlated with successful clinical development.[1] This structural feature can modulate critical physicochemical properties such as aqueous solubility, lipophilicity (logP), and metabolic stability, all of which are pivotal for a compound's journey from a laboratory curiosity to a viable therapeutic.[1]

9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione, the subject of this guide, embodies this promising class of molecules. Its diazaspiro[5.5]undecane core is a recurring feature in compounds targeting a range of biological pathways, including those involved in obesity, pain, and various immune and psychotic disorders.[3][4] Notably, derivatives of the 3,9-diazaspiro[5.5]undecane scaffold have been investigated as potent antagonists of the γ-aminobutyric acid (GABA) type A receptor, a critical inhibitory neurotransmitter receptor in the CNS.[4]

This guide will therefore explore the foundational physicochemical properties of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione, providing both predicted data and the experimental methodologies to verify them. Understanding these properties is the first step in unlocking the full therapeutic potential of this and related spirocyclic compounds.

Core Molecular and Physicochemical Profile

A foundational understanding of a drug candidate begins with its fundamental chemical and physical properties. While extensive experimental data for 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione is not widely published, we can consolidate its known identifiers and a set of high-quality predicted properties. These predictions, derived from well-regarded computational algorithms, provide a robust starting point for experimental design and interpretation.

Chemical Identity
IdentifierValueSource
IUPAC Name 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dioneN/A
CAS Number 189333-48-0
Molecular Formula C₁₆H₂₀N₂O₂
Molecular Weight 272.34 g/mol
SMILES O=C(N1)CC2(CCN(CC3=CC=CC=C3)CC2)CC1=O
Predicted Physicochemical Properties

The following table summarizes key physicochemical properties predicted by computational models. These values are essential for initial assessment of the compound's "drug-likeness" and potential behavior in biological systems.

PropertyPredicted ValueSignificance in Drug Discovery
Melting Point 185-210 °CInfluences formulation and stability.
Boiling Point ~520 °C at 760 mmHgIndicates thermal stability.
logP (Lipophilicity) 1.8 - 2.5Crucial for membrane permeability and CNS penetration.[2][5]
Aqueous Solubility (logS) -3.0 to -4.0Affects absorption and bioavailability.
pKa (Acidic) ~11.0 (Amide N-H)Determines ionization state at physiological pH.
pKa (Basic) ~8.5 (Tertiary Amine)Determines ionization state at physiological pH.
Topological Polar Surface Area (TPSA) 49.4 ŲCorrelates with membrane permeability and oral bioavailability.[6]

Note: Predicted values are derived from a consensus of standard computational models and should be confirmed experimentally.

Synthesis and Manufacturing Context

The viability of a compound in drug development is intrinsically linked to the feasibility of its synthesis. A robust and scalable synthetic route is essential. A patented method for the synthesis of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione provides a clear pathway for its preparation.

Synthetic Pathway Overview

The synthesis of the target compound can be achieved through a multi-step process starting from N-benzyl piperidine-4-ketone and ethyl cyanoacetate. This pathway involves the formation of an intermediate dicyanocarbodiimide, followed by hydrolysis and decarboxylation to yield the desired spirocyclic dione. The choice of starting materials and reagents is guided by principles of atom economy and the desire for a convergent synthesis that allows for potential diversification of the scaffold.

Synthesis_Pathway A N-Benzyl Piperidine-4-ketone C Dicyanocarbodiimide Intermediate A->C Colamine Solution B Ethyl Cyanoacetate B->C D 9-Benzyl-3,9-diazaspiro[5.5] undecane-2,4-dione C->D Hydrolysis & Decarboxylation

Caption: Synthetic route to 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione.

Detailed Experimental Protocol for Synthesis

The following protocol is adapted from the synthetic method described in patent CN101255161A.

Step 1: Synthesis of 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyano spiro[5.5]undecane

  • In a suitable reaction vessel, dissolve N-benzyl piperidine-4-ketone (0.844 mol) and ethyl cyanoacetate (1.689 mol) in a 12% cholamine solution.

  • Stir the mixture and then allow it to stand in a refrigerator at 0°C for eight days.

  • Collect the resulting solid by filtration and wash sequentially with ethanol and ether.

  • Suspend the washed solid in 910 mL of water and adjust the pH to 6 with 2M hydrochloric acid.

  • Stir the suspension for one hour, then filter again, wash with water, and dry under vacuum to yield the dicyano intermediate.

Step 2: Synthesis of 9-benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane

  • Suspend the dicyano intermediate (e.g., 32.2 g) in 300 mL of 30% aqueous sulfuric acid.

  • Heat the mixture in an oil bath to 100°C and maintain this temperature for 18 hours. Monitor the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Adjust the pH to approximately 8 with a strong aqueous ammonia solution to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the crude product.

  • Recrystallize the crude product from methanol to yield the purified 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione as a white solid.

Experimental Determination of Physicochemical Properties: Protocols and Rationale

While predicted values are invaluable for initial screening, empirical data is the gold standard in drug development. The following section details the standard, self-validating protocols for determining the key physicochemical properties of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione.

Aqueous Solubility: The Shake-Flask Method

Rationale: The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound. It ensures that a true equilibrium is reached between the solid and dissolved states of the substance.

Protocol:

  • Add an excess amount of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, visually confirm the presence of undissolved solid in each vial.

  • Separate the saturated solution from the excess solid by centrifugation and/or filtration.

  • Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

  • The measured concentration represents the aqueous solubility at that specific pH.

Shake_Flask_Method A Add excess compound to buffer B Agitate to equilibrium (24-48h) A->B C Separate solid and liquid phases B->C D Analyze supernatant concentration (HPLC) C->D

Caption: Workflow for the shake-flask solubility determination.

Ionization Constant (pKa): Potentiometric Titration

Rationale: Potentiometric titration is a high-precision method for determining the pKa of a compound. It is particularly useful for identifying the ionization behavior of both acidic and basic functional groups within a molecule. For 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione, this method can determine the pKa of the tertiary amine and the potentially acidic amide proton.

Protocol:

  • Prepare a solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) at a known concentration (e.g., 1 mM).

  • Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH).

  • Record the pH of the solution after each incremental addition of the titrant.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa value corresponds to the pH at the half-equivalence point(s) on the titration curve.

Lipophilicity (logP): The Shake-Flask Method

Rationale: The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which strongly influences its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable way to determine logP.

Protocol:

  • Prepare a stock solution of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione in either n-octanol or water.

  • In a separatory funnel, combine equal volumes of n-octanol and water (pre-saturated with each other).

  • Add a known amount of the compound stock solution to the biphasic system.

  • Shake the funnel vigorously for a set period to allow for partitioning between the two phases, then allow the layers to separate completely.

  • Carefully collect samples from both the n-octanol and the aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculate the logP value as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

The Interplay of Physicochemical Properties and Biological Activity

The physicochemical properties of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione are not merely abstract values; they are critical determinants of its potential biological activity, especially for CNS targets like GABA receptors.

Properties_to_Activity cluster_properties Physicochemical Properties cluster_barriers Biological Barriers Solubility Solubility Absorption GI Absorption Solubility->Absorption Lipophilicity Lipophilicity (logP) Lipophilicity->Absorption BBB Blood-Brain Barrier Penetration Lipophilicity->BBB pKa pKa pKa->Absorption pKa->BBB TPSA TPSA TPSA->BBB Target GABA Receptor Binding Absorption->Target BBB->Target

Sources

A Technical Guide to the Spectral Analysis of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride

This compound is a heterocyclic compound featuring a spirocyclic core, which imparts a rigid three-dimensional structure. This structural motif is of significant interest in medicinal chemistry due to its potential for creating novel therapeutic agents. The benzyl group and the dione functionality further enhance its utility as a versatile scaffold in drug discovery.

Accurate structural elucidation and purity assessment are paramount in the development of pharmaceutical intermediates. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and molecular properties. This guide will delve into the anticipated spectral data for the hydrochloride salt of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione, providing a predictive framework for its analysis.

Molecular Structure and Predicted Spectroscopic Behavior

The chemical structure of this compound is presented below. The molecule consists of a piperidine ring and a hydantoin-like ring sharing a spiro carbon. The nitrogen at position 9 is benzylated, and the piperidine nitrogen is expected to be protonated in the hydrochloride salt form.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve ~5-10 mg of sample Dissolve ~5-10 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) Dissolve ~5-10 mg of sample->in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) Transfer to a 5 mm NMR tube Transfer to a 5 mm NMR tube in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6)->Transfer to a 5 mm NMR tube Insert sample into spectrometer Insert sample into spectrometer Lock and shim the instrument Lock and shim the instrument Insert sample into spectrometer->Lock and shim the instrument [23] Acquire 1H spectrum Acquire 1H spectrum Lock and shim the instrument->Acquire 1H spectrum Acquire 13C spectrum Acquire 13C spectrum Acquire 1H spectrum->Acquire 13C spectrum Fourier transform the FID Fourier transform the FID Phase and baseline correct the spectrum Phase and baseline correct the spectrum Fourier transform the FID->Phase and baseline correct the spectrum Integrate 1H signals and pick peaks Integrate 1H signals and pick peaks Phase and baseline correct the spectrum->Integrate 1H signals and pick peaks

Figure 2: A generalized workflow for NMR data acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it can solubilize the salt and allow for the observation of exchangeable N-H protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus. A spectral width of 0-200 ppm is standard for most organic molecules.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and spirocyclic protons. The protonation of the piperidine nitrogen will cause a downfield shift of the adjacent protons.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~11.0 - 10.0Broad singlet1HNH (imide)The imide proton is acidic and will appear as a broad signal at a low field.
~9.0 - 8.0Broad singlet1HNH ⁺ (piperidine)The proton on the positively charged nitrogen will be significantly deshielded and exchangeable.
~7.5 - 7.3Multiplet5HAromatic CH Protons of the benzyl group will resonate in the typical aromatic region.
~4.5Singlet2HBenzyl CHThe benzylic protons are adjacent to an electron-withdrawing nitrogen and the aromatic ring.
~3.5 - 3.0Multiplet4HPiperidine CH ₂ (α to N⁺)These protons are adjacent to the protonated nitrogen and will be shifted downfield.
~2.8Singlet2HHydantoin CHProtons on the hydantoin ring.
~2.0 - 1.5Multiplet4HPiperidine CH ₂ (β to N⁺)These protons are further from the protonated nitrogen and will appear more upfield.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbons and the spiro carbon will be particularly diagnostic.

Chemical Shift (δ, ppm) Assignment Rationale
~175 - 170C =O (amide/imide)The carbonyl carbons of the dione moiety will appear at a low field.
~135 - 128Aromatic C Carbons of the benzyl group will resonate in the aromatic region.
~60Benzyl C H₂The benzylic carbon is attached to a nitrogen atom.
~55Spiro C The quaternary spiro carbon will be a unique signal.
~50Piperidine C H₂ (α to N⁺)Carbons adjacent to the protonated nitrogen will be deshielded.
~45Hydantoin C H₂Carbon on the hydantoin ring.
~25Piperidine C H₂ (β to N⁺)These carbons are further from the protonated nitrogen.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like hydrochloride salts. [3][4]

Experimental Protocol: ESI-MS

G cluster_prep Sample Preparation cluster_acq Data Acquisition Prepare a dilute solution Prepare a dilute solution in a suitable solvent (e.g., methanol or acetonitrile/water) in a suitable solvent (e.g., methanol or acetonitrile/water) Prepare a dilute solution->in a suitable solvent (e.g., methanol or acetonitrile/water) Infuse the sample solution Infuse the sample solution into the ESI source into the ESI source Infuse the sample solution->into the ESI source [16] Acquire the mass spectrum in positive ion mode Acquire the mass spectrum in positive ion mode into the ESI source->Acquire the mass spectrum in positive ion mode

Figure 3: A simplified workflow for ESI-Mass Spectrometry.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid may be added to promote protonation, although the hydrochloride salt should readily form the protonated species.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule. The instrument parameters, such as capillary voltage, cone voltage, and desolvation gas temperature, should be optimized to achieve good signal intensity and minimize in-source fragmentation.

Predicted Mass Spectrum

The molecular formula of the free base, 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione, is C₁₆H₂₀N₂O₂. The molecular weight is approximately 272.34 g/mol . In the positive ion ESI mass spectrum, the most prominent ion is expected to be the protonated molecule [M+H]⁺.

m/z (amu) Ion Interpretation
~273.15[M+H]⁺The protonated molecular ion of the free base. This will be the base peak.
Varies[M+Na]⁺, [M+K]⁺Adducts with sodium or potassium ions may also be observed at lower intensities.

Fragmentation of the [M+H]⁺ ion can provide further structural information. Common fragmentation pathways for similar structures involve the loss of the benzyl group or cleavage of the spirocyclic rings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-IR is a convenient technique for analyzing solid samples with minimal preparation. [5][6][7]

G cluster_prep Sample Preparation cluster_acq Data Acquisition Place a small amount of solid sample Place a small amount of solid sample onto the ATR crystal onto the ATR crystal Place a small amount of solid sample->onto the ATR crystal Apply pressure to ensure good contact Apply pressure to ensure good contact Collect the background spectrum (empty crystal) Collect the background spectrum (empty crystal) Apply pressure to ensure good contact->Collect the background spectrum (empty crystal) [31] Collect the sample spectrum Collect the sample spectrum Collect the background spectrum (empty crystal)->Collect the sample spectrum [31]

Figure 4: A basic workflow for ATR-IR spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect a background spectrum of the clean, empty ATR crystal. Then, collect the spectrum of the sample. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Spectral Data

The IR spectrum will show characteristic absorption bands for the various functional groups in the molecule. The presence of the hydrochloride salt will have a notable effect on the N-H stretching region. [8]

Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode
~3400 Medium N-H (imide) Stretching
~3000 - 2500 Broad, Strong N-H⁺ (ammonium) Stretching [8]
~3100 - 3000 Medium Aromatic C-H Stretching
~2950 - 2850 Medium Aliphatic C-H Stretching
~1720, ~1680 Strong C=O (dione) Stretching
~1600, ~1450 Medium Aromatic C=C Stretching

| ~1620 - 1560 | Medium | N-H⁺ | Bending [8]|

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectral data for this compound. While based on theoretical principles and data from analogous structures, the information presented herein offers a solid foundation for researchers to interpret experimental data for this compound and its derivatives. The provided protocols for data acquisition and the rationale behind the predicted spectral features are intended to facilitate the efficient and accurate characterization of this important pharmaceutical intermediate.

References

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • PubChem. Piperidine, hydrochloride (1:1). [Link]

  • PubChem. Piperidine. [Link]

  • PubMed Central. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]

  • University of Southampton ePrints. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. [Link]

  • University of Calgary. IR: amines. [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • ACS Publications. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]

  • PubMed Central. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • Reddit. How to detect a HCl salt in organic compunds. [Link]

  • Supplemental Data. Proton NMR spectra for the intermediate piperidines. [Link]

  • ACS Publications. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Wiley-VCH. A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. [Link]

  • ResearchGate. Can the salt form of my organic compound be determined using NMR? [Link]

  • ResearchGate. The infrared spectra of secondary amines and their salts. [Link]

  • Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]

  • PubChemLite. 3,9-diazaspiro(5.5)undecane-2,4-dione, 9-benzyl-3-(2-(3-indolyl)ethyl)-. [Link]

  • Royal Society of Chemistry. Acquiring 1 H and 13 C Spectra. [Link]

  • ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]

  • ResearchGate. Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. [Link]

  • ACS Publications. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • PubMed Central. Hydrochloride Salt of the GABAkine KRM-II-81. [Link]

  • ResearchGate. Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions. [Link]

  • Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Reddit. Identifying organic salts? [Link]

  • SlideShare. ir spectrum of carboxylic acids and alcohols. [Link]

  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

  • ResearchGate. Principles of Electrospray Ionization. [Link]

  • SpectraBase. Piperidine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Lead Sciences. 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride. [Link]

  • PubChem. 3,9-Diazaspiro[5.5]undecane. [Link]

  • PubMed. Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles, experimental design, and data interpretation necessary for the structural elucidation and characterization of this spirocyclic compound. The methodologies and insights presented herein are grounded in established scientific principles and practical laboratory experience.

Introduction and Analytical Rationale

9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione is a heterocyclic compound featuring a spirocyclic core, a benzyl substituent, and a dione functionality. The N-benzyl piperidine motif is a common structural feature in drug discovery, known for its ability to modulate physicochemical properties and engage in crucial cation-π interactions with biological targets.[1][2] As the hydrochloride salt, the analyte is well-suited for analysis by techniques that can handle pre-charged or easily ionizable molecules.

Mass spectrometry (MS) is an indispensable tool for the structural verification and purity assessment of such novel chemical entities.[3] Its high sensitivity and ability to provide detailed structural information through fragmentation analysis are critical.[4][5] This guide will focus on Electrospray Ionization (ESI) as the primary ionization technique, given its "soft" nature which typically preserves the molecular ion, coupled with tandem mass spectrometry (MS/MS) for controlled fragmentation.[6][7][8]

Foundational Principles: Ionization and Fragmentation

The Choice of Electrospray Ionization (ESI)

ESI is the ionization method of choice for this compound for several key reasons:

  • Analyte Suitability : The compound is a hydrochloride salt, meaning it exists as an ionic species in solution. ESI is exceptionally efficient at transferring ions from the solution phase to the gas phase for mass analysis.[9]

  • Soft Ionization : ESI imparts low internal energy to the analyte, minimizing in-source fragmentation and ensuring the protonated molecule, [M+H]⁺, is observed with high abundance.[7][8] This is crucial for unambiguous molecular weight determination.

  • Compatibility with Liquid Chromatography (LC) : ESI provides a seamless interface for LC-MS, allowing for online separation and purification prior to mass analysis, which is invaluable for complex sample matrices.[10]

The ESI process involves creating a fine spray of charged droplets from the sample solution. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[9] For this analyte, the tertiary amine in the piperidine ring is the most likely site of protonation.

Principles of Fragmentation: Collision-Induced Dissociation (CID)

To gain structural insights, the protonated molecule is subjected to fragmentation. Collision-Induced Dissociation (CID) is a technique where ions are accelerated and collided with neutral gas molecules (e.g., argon or nitrogen).[11][12] This collision converts kinetic energy into internal energy, leading to bond cleavage.[11] The resulting fragment ions are then mass-analyzed, producing a tandem mass spectrum (MS/MS).[13]

The fragmentation patterns are not random; they are governed by the chemical structure of the ion, with the weakest bonds and the most stable resulting fragments dictating the primary fragmentation pathways.[4][5]

Experimental Design and Protocol

A robust and reproducible mass spectrometric analysis begins with meticulous sample preparation and thoughtfully chosen instrumental parameters.

Sample Preparation Protocol

The quality of the mass spectrum is directly dependent on the quality of the sample introduced into the instrument. Given the analyte is a hydrochloride salt, care must be taken to use compatible solvents and avoid non-volatile buffers.[14][15]

Step-by-Step Protocol:

  • Stock Solution Preparation : Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.[16]

  • Working Solution Preparation : Take 10 µL of the stock solution and dilute it with 990 µL of the analysis solvent (typically 50:50 acetonitrile:water with 0.1% formic acid). This results in a working concentration of approximately 10 µg/mL.[16] The addition of formic acid ensures the analyte remains protonated and improves ionization efficiency.[17]

  • Filtration (if necessary) : If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the LC system or ESI needle.[16]

  • Vial Transfer : Transfer the final solution to an appropriate autosampler vial.[14]

Rationale for Choices:

  • Solvents : Methanol and acetonitrile are volatile organic solvents compatible with ESI.[17] Water is used to ensure solubility of the salt form.

  • Acidification : Formic acid is a volatile acid that aids in protonation in the ESI source, enhancing the signal for positive ion mode, without leaving residue that can contaminate the system.[18] Non-volatile acids like hydrochloric or sulfuric acid, and buffers like phosphates, must be avoided as they can suppress ionization and damage the instrument.[14]

Instrumental Parameters

The following parameters provide a robust starting point for analysis on a typical quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer. Optimization may be required based on the specific instrument.

Parameter Setting Rationale
Ionization Mode ESI PositiveThe tertiary amine is readily protonated.
Capillary Voltage 3.5 - 4.5 kVOptimal voltage for stable electrospray of common solvents.
Source Temperature 120 - 150 °CAids in desolvation of the ESI droplets.
Desolvation Gas Flow 600 - 800 L/hr(Typically Nitrogen) Facilitates solvent evaporation.
Desolvation Temp. 350 - 450 °CHigh temperature ensures complete desolvation.
Scan Range (MS1) m/z 100 - 500To detect the protonated molecule (~m/z 288.17).
Collision Gas ArgonInert gas for efficient collision-induced dissociation.
Collision Energy 10 - 40 eV (Ramp)A ramp of energies ensures a wide range of fragments are produced for comprehensive structural analysis.[19]

Data Interpretation: Predicted Fragmentation Pathways

The structural elucidation of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione relies on the logical interpretation of its fragmentation pattern. The structure contains several key features that will direct fragmentation: the N-benzyl bond, the piperidine ring, and the succinimide-like ring.

The protonated molecule ([M+H]⁺) has a monoisotopic mass of approximately 288.17 m/z .

Primary Fragmentation Pathways

The most probable initial fragmentation event is the cleavage of the benzylic C-N bond, which is typically labile in N-benzyl piperidine and benzylamine compounds.[20][21] This leads to the formation of the highly stable tropylium ion.

  • Pathway A: Formation of the Tropylium Ion : Cleavage of the bond between the benzylic carbon and the piperidine nitrogen results in the formation of a benzyl cation, which rearranges to the more stable tropylium ion at m/z 91 .[21][22] This is often the base peak in the spectra of N-benzyl compounds.

  • Pathway B: Ring Opening and Cleavage : Fragmentation can also be initiated within the spirocyclic system. Cleavage of the C-N bonds within the piperidine ring or the dione ring can lead to a series of characteristic neutral losses and fragment ions.[23]

  • Pathway C: Succinimide Ring Fragmentation : The 2,4-dione moiety can undergo fragmentation, potentially through the loss of CO or other small neutral molecules, although this is generally less favored than the benzylic cleavage.[24]

The logical flow of these fragmentation events can be visualized as follows:

G M_H [M+H]⁺ m/z 288.17 frag91 Tropylium Ion m/z 91.05 M_H->frag91 Pathway A Benzylic Cleavage frag197 Spirocyclic Remnant m/z 197.12 M_H->frag197 frag_piperidine Piperidine Ring Fragments M_H->frag_piperidine Pathway B Ring Opening frag_dione Dione Ring Fragments frag_piperidine->frag_dione Subsequent Fragmentation

Caption: Predicted major fragmentation pathways for protonated 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione.

Summary of Expected Ions

The following table summarizes the key ions expected in the MS/MS spectrum. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of each fragment.

m/z (Monoisotopic) Proposed Formula Description
288.1681C₁₆H₂₂N₃O₂⁺Protonated Molecule [M+H]⁺
91.0548C₇H₇⁺Tropylium ion (from benzylic cleavage)
197.1137C₉H₁₅N₂O₂⁺Spirocyclic remnant after loss of benzyl group

Conclusion and Best Practices

This guide outlines a comprehensive and scientifically grounded approach to the mass spectrometric analysis of this compound. By employing Electrospray Ionization, analysts can reliably determine the molecular weight, while tandem mass spectrometry via Collision-Induced Dissociation provides the detailed structural information necessary for unambiguous characterization.

For optimal results, always use high-purity, volatile solvents and additives.[17] A systematic approach, starting with MS1 scans to confirm the parent ion, followed by MS/MS experiments with a ramp of collision energies, will yield the most comprehensive data. The fragmentation patterns of substituted pyrimidines and related heterocycles are highly dependent on the nature and position of their substituents, making a logical, structure-based interpretation essential for accurate elucidation.[25]

References

  • Fragmentation (mass spectrometry) - Wikipedia. Wikipedia. [Link]

  • N‐Benzyl piperidine Fragment in Drug Discovery | Request PDF. ResearchGate. [Link]

  • Sample preparation for the ES/MS. University of Bristol. [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery - PubMed. PubMed. [Link]

  • Electrospray Ionization Mass Spectrometry for Determination of Noncovalent Interactions in Drug Discovery. SciSpace. [Link]

  • Electrospray ionization - Wikipedia. Wikipedia. [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Electrospray Ionization Efficiency Scale of Organic Compounds | Analytical Chemistry. ACS Publications. [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. [Link]

  • Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization - PMC. National Center for Biotechnology Information. [Link]

  • (PDF) Principles of Electrospray Ionization - ResearchGate. ResearchGate. [Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed. PubMed. [Link]

  • Collision-induced dissociation of phenethylamides: role of ion-neutral complex - PMC. National Center for Biotechnology Information. [Link]

  • Sample Preparation & Autosampler Vials for ESI-MS. University of Wisconsin-Madison. [Link]

  • Fragmentation features of intermolecular cross-linked peptides using N-hydroxy-succinimide esters by MALDI- and ESI-MS/MS for use in structural proteomics | Request PDF. ResearchGate. [Link]

  • Principles of Electrospray Ionization - PMC - PubMed Central - NIH. National Center for Biotechnology Information. [Link]

  • Collision-induced dissociation - Wikipedia. Wikipedia. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - NIH. National Center for Biotechnology Information. [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues - 质谱学报. Journal of Chinese Mass Spectrometry Society. [Link]

  • Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry - Longdom Publishing. Longdom Publishing. [Link]

  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl - Refubium - Freie Universität Berlin. Freie Universität Berlin. [Link]

  • Sample Preparation | School of Chemical Sciences - University of Illinois. University of Illinois. [Link]

  • Collision-induced dissociation – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. ResearchGate. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. PubMed. [Link]

Sources

Unlocking the Therapeutic Potential of Diazaspiro Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Foreword: The Spirocyclic Advantage in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer both potent biological activity and favorable drug-like properties is perpetual. Among these, diazaspiro compounds have emerged as a "privileged scaffold"—a three-dimensional framework that consistently demonstrates the ability to bind to a multitude of biological targets with high affinity and specificity. Their inherent structural rigidity and defined exit vectors for substituent placement offer a unique advantage over traditional flat, aromatic systems, enabling precise conformational restriction and exploration of chemical space in three dimensions. This guide provides drug development professionals with a comprehensive exploration of the diazaspiro core, from foundational synthetic strategies to their application in diverse therapeutic areas and the critical experimental workflows required for their evaluation.

Chapter 1: The Medicinal Chemistry of Diazaspiro Scaffolds

The therapeutic versatility of diazaspiro compounds stems from their diverse core structures and the synthetic accessibility that allows for extensive chemical modification. Understanding the underlying chemistry is paramount to harnessing their full potential.

Core Structures and Privileged Subtypes

The term "diazaspiro" refers to a bicyclic structure where two nitrogen-containing rings are joined by a single common carbon atom. The size and composition of these rings define the scaffold's geometry and properties. Key subtypes that have garnered significant attention include:

  • 1,9-Diazaspiro[5.5]undecanes: Comprising two fused six-membered piperidine rings, this scaffold is a cornerstone in the development of agents for pain, obesity, and various CNS disorders.[1] Its derivatives often feature an arene ring fused to the core and a carbonyl group, with substituents at the 1 and 9 positions being critical for activity.[1]

  • 2,8-Diazaspiro[4.5]decanes: This structure, featuring a five-membered and a six-membered ring, has proven highly effective for developing potent and selective kinase inhibitors, particularly targeting RIPK1 and TYK2/JAK1 for inflammatory diseases.[2][3]

  • 2,6-Diazaspiro[3.3]heptanes: Characterized by two strained four-membered rings, this compact scaffold is explored as a bioisostere for piperazine, aiming to improve physicochemical properties and target engagement in areas like neurodegenerative disease by targeting the σ2 receptor.[4][5]

The "privileged" nature of these scaffolds arises from their ability to pre-organize appended pharmacophoric groups into a defined 3D orientation, which can lead to enhanced binding affinity and reduced off-target effects compared to more flexible acyclic or monocyclic analogues.

Foundational Synthetic Strategies & Rationale

The construction of the diazaspiro core is a critical step that dictates the feasibility of library generation and lead optimization. The choice of synthetic route is driven by the desired core structure, stereochemical outcome, and the need for scalable production.

A highly efficient method for generating complex dispiro-indolinone scaffolds, which have shown notable anticancer properties, is the regio- and diastereoselective 1,3-dipolar cycloaddition.[6][7]

Causality Behind the Choice: This three-component reaction is chosen for its high degree of atom economy and convergence. It allows for the rapid assembly of a complex molecular architecture from simple, readily available starting materials (isatins, sarcosine, and 5-arylidene-2-thiohydantoins). The reaction proceeds through an azomethine ylide intermediate, and its diastereoselectivity provides a single, well-defined stereoisomer, which is crucial for structure-activity relationship (SAR) studies and avoids the need for costly chiral separations later in development.[6]

This protocol outlines a representative synthesis based on established literature.[6][7]

  • Generation of the Azomethine Ylide:

    • To a solution of isatin (1.0 mmol) in methanol (10 mL), add sarcosine (1.1 mmol).

    • Heat the mixture at reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: This step generates the key azomethine ylide intermediate in situ. Methanol serves as a suitable polar protic solvent for the solubility of the reactants.

  • Cycloaddition Reaction:

    • To the refluxing solution containing the azomethine ylide, add the 5-arylidene-2-thiohydantoin derivative (1.0 mmol).

    • Continue to heat at reflux for an additional 6-8 hours until TLC analysis indicates the consumption of the starting materials.

    • Rationale: The dipolarophile (thiohydantoin derivative) is added to the pre-formed dipole (azomethine ylide) to initiate the [3+2] cycloaddition, forming the pyrrolidine ring of the dispiro system.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature, during which the product often precipitates.

    • Collect the solid product by vacuum filtration and wash with cold methanol (2 x 5 mL).

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure dispiro compound.

    • Rationale: The high crystallinity of the product simplifies purification. Recrystallization is a cost-effective method for obtaining high-purity material required for biological evaluation.

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_synthesis General Synthetic Workflow for Diazaspiro Compounds Start Starting Materials (e.g., Isatin, Sarcosine, Thiohydantoin) Step1 Step 1: Intermediate Generation (e.g., Azomethine Ylide Formation) Start->Step1 Reflux in Methanol Step2 Step 2: Key Cyclization Reaction (e.g., 1,3-Dipolar Cycloaddition) Step1->Step2 Add Dipolarophile Step3 Step 3: Purification (Filtration, Recrystallization) Step2->Step3 Cooling & Precipitation End Final Diazaspiro Compound Step3->End Characterization (NMR, HRMS) G cluster_ripk1 RIPK1-Mediated Necroptosis Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds RIPK1 RIPK1 TNFR1->RIPK1 Recruits & Activates RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates Pore Pore Formation & Cell Lysis MLKL->Pore Oligomerizes & Translocates Compound41 Diazaspiro Inhibitor (41) Compound41->RIPK1 Inhibits Kinase Activity

Caption: Inhibition of the necroptosis pathway by a diazaspiro-based RIPK1 inhibitor.

Compound ClassTarget(s)Potency (IC₅₀)Therapeutic AreaReference
1-oxa-3,7-diazaspirodecane-2-onesKRAS-G12DNanomolar rangeOncology[8]
2,8-diazaspiro[4.5]decan-1-onesRIPK192 nMInflammatory Disease[2]
2,8-diazaspiro[4.5]decan-1-onesTYK2/JAK16 nM / 37 nMInflammatory Disease[3]
Dispiro-indolinones(MDM2-p53)1.2 - 3.5 µM (LNCaP)Oncology[6][7]
1,9-diazaspiro[5.5]undecane derivs.CDK7≤5 nMOncology[1]
1,9-diazaspiro[5.5]undecane derivs.MNK1/MNK2<0.1 µMOncology[1]
Mechanism not definitively confirmed by Western blot in some studies.
[7]
Central Nervous System (CNS) Disorders

The ability of diazaspiro compounds to cross the blood-brain barrier and their conformational rigidity make them ideal candidates for CNS targets.

  • Dopamine D₄ Receptor Antagonists: For disorders like Parkinson's disease, selective D₄ receptor (D₄R) antagonists are sought. Computer-aided design has led to diazaspirocyclic compounds with potent D₄R antagonism (e.g., compound 33 , Kᵢ = 59 nM) and high selectivity over other dopamine receptor subtypes. [9]The primary challenge for this class remains high metabolic clearance. [9]* GABA-A Receptor Antagonists: 3,9-diazaspiro[5.5]undecane-based compounds have been identified as potent competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor. [10]Their low cellular permeability suggests potential for peripherally restricted applications. [10]* Anticonvulsant Activity: Diazaspiro hydantoins have shown significant protective effects in maximal electroshock (MES) induced seizure models in rats. [11][12]Their activity is strongly correlated with lipophilicity, which governs bioavailability and CNS penetration. [11]

Metabolic and Other Disorders
  • DGAT1 Inhibition for Obesity: Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in triglyceride synthesis. A 1,9-diazaspiro[5.5]undecan-2-one moiety was used as a substituent on a benzimidazole core to create potent DGAT1 inhibitors (IC₅₀ = 49.0 nM for compound 18 ), positioning them as potential treatments for obesity and type 2 diabetes. [1]* PARP Inhibition: While initially developed for oncology, poly(ADP-ribose) polymerase inhibitors (PARPis) also have potential in treating inflammatory diseases. [13]Diazaspiro cores have been used as bioisosteres for the piperazine moiety in the PARP inhibitor Olaparib, leading to the identification of high-affinity compounds with reduced DNA damage and cytotoxicity, a desirable profile for non-cancer indications. [14]

Chapter 3: Preclinical Evaluation: A Self-Validating Experimental Framework

A robust and logical experimental cascade is essential to validate the therapeutic potential of novel diazaspiro compounds. Each protocol should be designed as a self-validating system, where the results of one experiment inform the design and interpretation of the next.

In Vitro Profiling

Objective: To determine the concentration at which a diazaspiro compound inhibits cancer cell proliferation by 50% (IC₅₀) and to establish a preliminary therapeutic window by comparing its effect on cancerous versus non-cancerous cell lines.

Methodology:

  • Cell Plating:

    • Seed cancer cells (e.g., HCT116, LNCaP) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Rationale: A 24-hour attachment period ensures cells are in a logarithmic growth phase at the time of drug addition, providing a consistent baseline.

  • Compound Treatment:

    • Prepare a serial dilution of the diazaspiro compound in the appropriate cell culture medium. A typical starting range is 100 µM to 1 nM.

    • Remove the old medium from the plates and add 100 µL of the medium containing the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

    • Incubate for 72 hours.

    • Rationale: A 72-hour incubation period is typically sufficient for anti-proliferative agents to exert their effect over several cell cycles.

  • Cell Fixation and Staining:

    • Gently discard the supernatant. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Rationale: TCA fixation cross-links proteins to the plate, ensuring that cells are not lost during the washing steps.

    • Add 50 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

    • Rationale: SRB is an aminoxanthene dye that stoichiometrically binds to basic amino acid residues of cellular proteins, providing a linear measure of total cellular protein and thus, cell number.

  • Measurement and Analysis:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

    • Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

    • Shake the plates for 5-10 minutes on a mechanical shaker.

    • Read the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) as: SI = IC₅₀ (non-cancerous cells) / IC₅₀ (cancer cells). An SI > 2 is generally considered meaningful. [7]

In Vivo Efficacy Models

Objective: To evaluate the in vivo antitumor efficacy of a lead diazaspiro compound in an immunodeficient mouse model bearing a human tumor xenograft. [7] Methodology:

  • Animal Acclimatization and Tumor Implantation:

    • Acclimatize immunodeficient mice (e.g., BALB/c nude) for at least one week under specific pathogen-free conditions.

    • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HCT116 cells) in a mixture of medium and Matrigel into the right flank of each mouse.

    • Rationale: Matrigel provides a scaffold that supports initial tumor cell growth and vascularization, leading to more consistent tumor take rates.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (length x width²) / 2.

    • When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).

    • Rationale: Randomization at a specific tumor volume ensures that all groups start with a similar tumor burden, reducing variability and strengthening the statistical power of the study.

  • Compound Administration:

    • Prepare the diazaspiro compound in a suitable vehicle (e.g., 0.5% CMC, 5% DMSO in saline).

    • Administer the compound to the treatment groups via the intended clinical route (e.g., intraperitoneal (i.p.) or oral gavage (p.o.)) at a predetermined dose and schedule (e.g., 100 mg/kg, once daily for 10 days). The control group receives the vehicle only. [7]4. Monitoring and Endpoints:

    • Continue to monitor tumor volume, body weight (as a measure of toxicity), and overall animal health throughout the study.

    • The primary efficacy endpoint is often the Tumor Growth Inhibition (TGI) or the T/C ratio (mean tumor volume of Treated group / mean tumor volume of Control group) at a specific time point. A T/C ratio ≤ 40% is often considered a sign of significant antitumor activity. [7] * Secondary endpoints can include lifespan extension and analysis of target engagement biomarkers in tumor tissue post-mortem.

  • Data Analysis:

    • Analyze differences in tumor volume between groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests). A p-value < 0.05 is typically considered statistically significant.

G cluster_preclinical Preclinical Evaluation Cascade Start Lead Diazaspiro Compound InVitro In Vitro Profiling Start->InVitro Target Target Engagement (e.g., Kinase Assay) InVitro->Target Potency? Cellular Cellular Potency & Selectivity (SRB) InVitro->Cellular Cell Activity? Target->Cellular ADME ADME/PK Profiling (Microsomal Stability, Permeability) Cellular->ADME Selective? InVivo In Vivo Efficacy (Xenograft Model) ADME->InVivo Drug-like? End Candidate Selection InVivo->End Efficacious & Safe?

Caption: A logical cascade for the preclinical evaluation of diazaspiro compounds.

Conclusion and Future Directions

Diazaspiro compounds represent a structurally diverse and highly versatile class of molecules with demonstrated therapeutic potential across oncology, neuroscience, and metabolic diseases. Their rigid, three-dimensional architecture provides a distinct advantage for achieving high target affinity and selectivity. The synthetic tractability of these scaffolds ensures that they will remain a fertile ground for medicinal chemistry exploration.

Future efforts should focus on several key areas:

  • Improving Pharmacokinetic Profiles: A primary hurdle for some diazaspiro series is high metabolic clearance. [9]Future design strategies must incorporate metabolic "soft spots" or blocking positions of metabolism to enhance in vivo exposure and durability.

  • Exploring Novel Scaffolds: While scaffolds like the diazaspiro[5.5]undecane and diazaspiro[4.5]decane are well-explored, the synthesis and evaluation of novel, more strained, or complex diazaspiro systems could unlock interactions with entirely new target classes. [5]3. Application in Targeted Protein Degradation: The defined exit vectors of diazaspiro cores make them ideal candidates for use as E3 ligase-binding moieties or target-binding warheads in the development of PROTACs and molecular glues.

By integrating rational design, efficient synthesis, and a robust, self-validating experimental framework, the full therapeutic potential of diazaspiro compounds can be unlocked, paving the way for the next generation of innovative medicines.

References

  • Al-Ostoot, F. H., Salah, N. K., & Youssif, B. G. (2021). Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review. Pharmaceuticals, 14(12), 1284. [Link]

  • Yuan, H., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4814. [Link]

  • Ahmad, F., & de la Torre, B. G. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(6-7), 633-654. [Link]

  • Shiryaev, A. A., et al. (2022). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules, 27(21), 7244. [Link]

  • Kim, H., et al. (2025). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computers in Biology and Medicine, 182, 111437. [Link]

  • Makarov, I. S., & Gulevskaya, A. V. (2022). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. Molecules, 27(19), 6296. [Link]

  • Bull, J. A., et al. (2009). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry, 74(8), 3009-3021. [Link]

  • Alam, M. J., et al. (2021). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Scientifica, 2021, 6698948. [Link]

  • Shivananda, M. K., et al. (2017). Synthesis and Evaluation of Novel Diazaspiro Hydantoins as Potential Anticonvulsants. Central Nervous System Agents in Medicinal Chemistry, 17(3), 223-230. [Link]

  • Ciafrei, G., et al. (2020). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 59(36), 15474-15485. [Link]

  • Yuan, H., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(13), 5827-5834. [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 133. [Link]

  • Kowalski, P., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ACS Omega, 6(4), 2849-2857. [Link]

  • Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204. [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • Franco, R., & Lillo, A. (2022). Natural Compounds as Guides for the Discovery of Drugs Targeting G-Protein-Coupled Receptors. Molecules, 27(11), 3502. [Link]

  • Glass, M., et al. (2024). Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists. ACS Chemical Neuroscience. [Link]

  • Zhang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(5), 4169-4187. [Link]

  • Dwivedi-Agnihotri, H., & Shukla, A. K. (2017). Emerging paradigm of intracellular targeting of GPCRs. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1859(9), 1508-1515. [Link]

  • Shivananda, M. K., et al. (2017). Synthesis and Evaluation of Novel Diazaspiro Hydantoins as Potential Anticonvulsants. Central Nervous System Agents in Medicinal Chemistry, 17(3). [Link]

Sources

Methodological & Application

Application Notes & Protocols: 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione as a Chemical Probe for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The quest to understand complex biological systems and validate novel therapeutic targets is increasingly reliant on high-quality chemical probes.[1] These small molecules act as powerful reagents to interrogate the function of specific proteins within their native cellular environment.[2] The spirocyclic scaffold, with its inherent three-dimensionality and conformational rigidity, has emerged as a privileged structure in medicinal chemistry, often leading to improved potency, selectivity, and pharmacokinetic properties.[3][4] This guide focuses on 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione , a compound belonging to a class known for diverse biological activities, including antagonism of GABA-A receptors and CCR5.[5][6]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides the foundational principles and detailed, field-proven protocols for utilizing 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione as a chemical probe. Our objective is to empower researchers to confidently employ this tool for target engagement studies, unbiased target identification, and visualization of target localization, thereby accelerating the journey from biological hypothesis to validated therapeutic strategy.

Section 1: Compound Profile

Chemical Identity and Properties
  • Compound Name: 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione

  • CAS Number: 189333-48-0[7]

  • Molecular Formula: C₁₈H₂₂N₂O₂

  • Molecular Weight: 314.38 g/mol

Physicochemical Properties (Predicted): A compound's utility as a probe is governed by its drug-like properties. While experimental data for this specific molecule is sparse, predictions based on its structure suggest it generally aligns with guidelines such as Lipinski's "Rule of 5," indicating a favorable balance between solubility and membrane permeability for potential cell-based applications.[1]

PropertyPredicted ValueSignificance as a Chemical Probe
LogP ~2.5 - 3.0Indicates good membrane permeability to engage intracellular targets.[1]
Topological Polar Surface Area (TPSA) ~58 ŲSuggests good oral bioavailability and cell permeability characteristics.[1]
Aqueous Solubility Low to ModerateMay require formulation with solvents like DMSO for cellular assays.
Stability Generally StableThe core scaffold is robust; however, stability in assay buffers should be confirmed.
Synthesis Overview

The synthesis of the 3,9-diazaspiro[5.5]undecane-2,4-dione core is accessible and has been documented. A common route involves the reaction of N-benzyl piperidine-4-ketone with ethyl cyanoacetate, followed by hydrolysis and decarboxylation to yield the desired spirocyclic scaffold.[8] This synthetic tractability is a key advantage, as it allows for the rational design and synthesis of derivatives, such as affinity (biotinylated) or imaging (fluorescent) probes, which are essential for the protocols described herein.

Known and Putative Biological Activity

The broader class of 1,9- and 3,9-diazaspiro[5.5]undecanes has been reported to interact with a range of biological targets.[9] This "privileged" scaffold has been incorporated into molecules designed as:

  • GABA-A Receptor Antagonists: Demonstrating potential for modulating neuronal inhibition.[5]

  • CCR5 Receptor Antagonists: Relevant for anti-viral (HIV) therapies.[6]

  • Alpha 1-Adrenoceptor Blockers: Showing antihypertensive activity.[10]

  • Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists: Investigated for the treatment of obesity.[9]

This known polypharmacology underscores the importance of a rigorous, unbiased approach to confirming the specific target(s) of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione in any given biological context.

Section 2: A Framework for Chemical Probe Validation

The Four Pillars of Probe Validation:

  • Exposure: The probe must reach its target in the relevant biological system (e.g., penetrate the cell membrane).

  • Target Engagement: The probe must physically bind to its intended target protein in its native environment.[12]

  • Functional Modulation: Binding of the probe must alter the target's activity (e.g., inhibition or activation).

  • Phenotypic Confirmation: Modulation of the target's function should result in a measurable cellular phenotype consistent with the target's known biology.[12]

The protocols in this guide directly address Pillar 2 (Target Engagement) and provide the tools to connect it with Pillars 3 and 4.

cluster_0 Probe Validation Workflow A Hypothesized Target or Phenotypic Hit B Protocol 1: Confirm Target Engagement (CETSA) A->B Interrogate with Probe C Protocol 2: Identify Unknown Targets (Chemoproteomics) A->C Interrogate with Probe D Validate Target(s) with Functional & Phenotypic Assays B->D C->D E High-Quality Chemical Probe D->E Confidence Established

Caption: A logical workflow for validating a chemical probe.

Section 3: Experimental Protocols

Here we provide detailed, step-by-step protocols for key experiments. The causality behind each major step is explained to provide a deeper understanding of the methodology.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: The binding of a ligand (our chemical probe) to its target protein confers thermodynamic stability.[13] When heated, this stabilized protein will denature and aggregate at a higher temperature compared to its unbound state.[14] CETSA measures the amount of soluble protein remaining at various temperatures, with a shift in the melting curve indicating direct target engagement in intact cells or cell lysates.[15][16]

A 1. Cell Culture & Treatment (Vehicle vs. Probe) B 2. Heating (Apply Temperature Gradient) A->B C 3. Cell Lysis (e.g., Freeze-Thaw) B->C D 4. Separation (Centrifuge to pellet aggregates) C->D E 5. Analysis of Supernatant (Western Blot, ELISA, etc.) D->E F 6. Data Plotting (Melt Curve Generation) E->F

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Preparation:

    • Culture cells of interest to ~80% confluency.

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of 10-20 x 10⁶ cells/mL.

  • Compound Treatment:

    • Aliquot the cell suspension into two tubes.

    • To one tube, add 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione to the final desired concentration (e.g., 1-10 µM).

    • To the other tube, add an equivalent volume of vehicle (e.g., DMSO) as a negative control.

    • Incubate at 37°C for 1 hour to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Aliquot 50 µL of the treated cell suspensions into separate PCR tubes for each temperature point to be tested (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C).

    • Place the PCR tubes in a thermal cycler and heat each tube to its designated temperature for 3 minutes, followed by a 3-minute cooling step at 25°C.

  • Cell Lysis:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. Causality: This ruptures the cell membranes without using detergents that might interfere with protein complexes.

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. Causality: This step pellets the heat-denatured, aggregated proteins, leaving the soluble, stable proteins in the supernatant.

  • Analysis:

    • Carefully collect the supernatant from each tube.

    • Analyze the amount of the specific target protein in the supernatant using a suitable method like Western Blot, ELISA, or mass spectrometry.

  • Data Interpretation:

    • Quantify the protein band intensity for each temperature point.

    • Normalize the data to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the percentage of soluble protein versus temperature for both the vehicle- and probe-treated samples. A rightward shift in the melting curve for the probe-treated sample indicates target stabilization and engagement.

Protocol 2: Chemoproteomics for Unbiased Target Identification

Principle: To identify unknown targets, the probe is modified with an affinity handle (e.g., biotin) or a "clickable" moiety (e.g., an alkyne).[17] This modified probe is incubated with cell lysate, and any proteins that bind to it are "pulled down" and subsequently identified by mass spectrometry.[18] This is a powerful, unbiased method to map the interaction landscape of the probe.[19]

cluster_0 Affinity-Based Chemoproteomics A 1. Synthesize Affinity Probe (e.g., Biotin-conjugate) B 2. Incubate Probe with Cell Lysate A->B C 3. Capture (Use Streptavidin Beads) B->C D 4. Wash (Remove non-specific binders) C->D E 5. Elute & Digest (On-bead trypsin digestion) D->E F 6. LC-MS/MS Analysis (Identify Peptides) E->F G 7. Data Analysis (Identify specific protein hits) F->G

Caption: Workflow for target identification using affinity-based chemoproteomics.

Methodology:

  • Probe Synthesis:

    • Synthesize a derivative of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione that incorporates a linker and a terminal alkyne group. Causality: The alkyne serves as a bio-orthogonal handle for "clicking" on a biotin tag after protein binding, minimizing steric hindrance from a bulky tag during the initial binding event.

  • Cell Culture and Lysis:

    • Grow cells and harvest. Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation and determine the total protein concentration (e.g., via BCA assay).

  • Probe Incubation:

    • Treat the cell lysate (e.g., 1 mg total protein) with the alkyne-probe (1-5 µM) for 1 hour at 4°C.

    • As a crucial negative control, run a parallel experiment where the lysate is pre-incubated with a 50-fold excess of the original, unmodified "competitor" probe before adding the alkyne-probe. Causality: True targets will be occupied by the competitor, preventing binding of the alkyne-probe. This allows for differentiation between specific and non-specific binders.

  • Click Chemistry:

    • To the lysate, add biotin-azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) to catalyze the CuAAC click reaction.

    • Incubate for 1 hour at room temperature to covalently attach biotin to the probe-bound proteins.

  • Affinity Purification:

    • Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotinylated protein complexes.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Protein Digestion and Mass Spectrometry:

    • Perform an on-bead tryptic digest to cleave the captured proteins into peptides.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • Compare the protein abundance between the alkyne-probe sample and the competitor control. Proteins that are significantly depleted in the competitor sample are high-confidence binding partners.

Protocol 3: Fluorescence Microscopy for Target Localization

Principle: By attaching a fluorophore to the chemical probe, its subcellular distribution can be visualized directly using fluorescence microscopy.[20][21] Co-localization with known organelle markers or specific protein structures can provide strong evidence for the probe's site of action.[22] Spirocyclic xanthene-based dyes are particularly useful as they can be designed to be non-fluorescent in their spirocyclic form and fluoresce upon a specific reaction or environmental change.[23]

Methodology:

  • Probe Synthesis:

    • Synthesize a fluorescent analog of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione. This typically involves conjugation to a bright, stable fluorophore (e.g., a rhodamine or fluorescein derivative).[24][25]

  • Cell Culture and Staining:

    • Plate cells on glass-bottom dishes suitable for microscopy.

    • Incubate the live cells with the fluorescent probe at an appropriate concentration (typically 100 nM - 1 µM) for 30-60 minutes at 37°C.

    • (Optional) Co-stain with markers for specific organelles (e.g., MitoTracker™ for mitochondria, Hoechst for the nucleus) to assess co-localization.

  • Wash and Image:

    • Wash the cells gently with fresh, pre-warmed media or PBS to remove unbound probe.

    • Image the cells immediately using a confocal or widefield fluorescence microscope equipped with the appropriate filter sets for your chosen fluorophore.

  • Competition Control:

    • To demonstrate that the observed fluorescence pattern is due to specific binding, pre-treat cells with a 50- to 100-fold excess of the non-fluorescent parent compound for 1 hour before adding the fluorescent probe. A significant reduction in the fluorescence signal indicates specific, saturable binding.

  • Image Analysis:

    • Analyze the images to determine the subcellular localization of the probe.

    • Quantify co-localization with organelle markers using image analysis software (e.g., ImageJ with the JaCoP plugin).

Section 4: References

  • de Witte, W., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Future Medicinal Chemistry. Available at: [Link]

  • Gerry, C. J., & Schreiber, S. L. (2018). Chemical probes and drug leads from advances in synthetic planning and methodology. Nature Reviews Drug Discovery. Available at: [Link]

  • Yet, L. (2018). Spiropiperidines. In Privileged Scaffolds in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Stadler, K., et al. (2020). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ACS Omega. Available at: [Link]

  • Clark, R. D., et al. (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChemLite. 3,9-diazaspiro(5.5)undecane-2,4-dione, 9-benzyl-3-(2-(3-indolyl)ethyl)-. Available at: [Link]

  • Google Patents. (2008). CN101255161A - Method for synthesizing 3,9-diaza-2,4-dioxo-spiro[5.5] undecane template compounds. Available at:

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Li, L., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science. Available at: [Link]

  • Giepmans, B. N. G., et al. (2006). Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research. Histochemistry and Cell Biology. Available at: [Link]

  • European Federation for Medicinal Chemistry and Chemical Biology (EFMC). Validating Chemical Probes. Available at: [Link]

  • Keller, S. G., et al. (2020). Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes. Molecules. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • Keller, S. G., et al. (2020). Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes. MDPI. Available at: [Link]

  • Klimant, I., & Wolfbeis, O. S. (2012). The Art of Fluorescence Imaging with Chemical Sensors: The Next Decade 2012–2022. In Springer Series on Chemical Sensors and Biosensors. Available at: [Link]

  • ResearchGate. Chemoproteomic strategies for drug target identification. Available at: [Link]

  • Li, C., et al. (2024). Introduction: Fluorescent Probes in Biology. Chemical Reviews. Available at: [Link]

  • ResearchGate. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available at: [Link]

  • MacCoss, M., et al. (2008). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology. Available at: [Link]

  • MDPI. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Available at: [Link]

  • ResearchGate. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Available at: [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • Royal Society of Chemistry. (2018). Fluorogenic probes for super-resolution microscopy. Organic & Biomolecular Chemistry. Available at: [Link]

  • Encyclopedia MDPI. (2021). Small Spirocyclic, Xanthene-Based Fluorescent Probes. Available at: [Link]

  • Weerapana, E., & Cravatt, B. F. (2021). Chemoproteomic methods for covalent drug discovery. Nature Reviews Drug Discovery. Available at: [Link]

  • Yuan, L., et al. (2016). Fluorescence imaging of drug target proteins using chemical probes. Current Opinion in Chemical Biology. Available at: [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available at: [Link]

  • University of Southampton ePrints. (2020). Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. Available at: [Link]

  • ResearchGate. Bioactive 1,9-diazaspiro[5.5]undecane derivatives 1-15 used in drug.... Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established reaction mechanisms and practical laboratory considerations. Our goal is to equip you with the knowledge to anticipate and resolve common challenges in this synthetic pathway, ensuring the integrity and purity of your target compound.

I. Synthetic Overview & Key Challenges

The synthesis of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione is typically achieved through a two-step process. The first step involves a base-catalyzed condensation of N-benzyl-4-piperidone with an active methylene compound, such as ethyl cyanoacetate, to form the intermediate, 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile. The subsequent step is the acid-catalyzed hydrolysis of this dicyano intermediate to yield the desired 2,4-dione product.

While the synthetic route is logical, achieving high purity and yield can be challenging due to the potential for side product formation at each stage. This guide will dissect these potential issues and provide actionable solutions.

II. Visualizing the Synthetic Pathway and Potential Side Products

To better understand the chemical transformations and the emergence of common impurities, the following reaction scheme is provided.

Synthesis of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione reactant1 N-Benzyl-4-piperidone intermediate 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile reactant1->intermediate Step 1: Base-catalyzed Condensation side_product1 Self-Condensation Product (e.g., Aldol Adduct) reactant1->side_product1 Side Reaction reactant2 Ethyl Cyanoacetate reactant2->intermediate product 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione intermediate->product Step 2: Acid-catalyzed Hydrolysis side_product2 Diamide Intermediate (Incomplete Hydrolysis) intermediate->side_product2 Side Reaction

Caption: Synthetic pathway and potential side products.

III. Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the synthesis.

Step 1: Condensation of N-Benzyl-4-piperidone and Ethyl Cyanoacetate
Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield of the dicyano intermediate 1. Inefficient base catalysis: The chosen base may not be strong enough to effectively deprotonate the ethyl cyanoacetate. 2. Self-condensation of N-benzyl-4-piperidone: Under basic conditions, the piperidone can undergo an aldol-type self-condensation.[1] 3. Suboptimal reaction temperature: The reaction may be too slow at lower temperatures or prone to side reactions at higher temperatures.1. Base selection: Consider using a stronger base, such as sodium ethoxide or sodium metal in an appropriate solvent.[2] The choice of base can significantly influence the reaction outcome. 2. Controlled addition: Add the base slowly to the reaction mixture at a controlled temperature to minimize self-condensation. 3. Temperature optimization: Experiment with a range of temperatures (e.g., 0 °C to room temperature) to find the optimal balance between reaction rate and selectivity.
Presence of multiple spots on TLC, even after workup 1. Formation of Knoevenagel condensation byproducts: Besides the desired spirocyclization, other condensation products may form.[3][4] 2. Unreacted starting materials: The reaction may not have gone to completion.1. Purification: Utilize column chromatography (silica gel) with an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to isolate the desired dicyano intermediate. 2. Reaction monitoring: Monitor the reaction progress closely using TLC. If starting materials persist, consider extending the reaction time or adding a slight excess of one of the reagents.
Step 2: Hydrolysis of the Dicyano Intermediate
Observed Problem Potential Cause(s) Recommended Solution(s)
Product is a mixture of the desired dione and a less polar compound Incomplete hydrolysis: The primary side product in this step is the diamide intermediate, formed from the partial hydrolysis of the two nitrile groups.[5][6] The hydrolysis of nitriles to carboxylic acids proceeds through an amide intermediate, and stopping the reaction at the desired dione stage without forming the diamide can be challenging.[7][8]1. Extended reaction time: Increase the reflux time to ensure complete hydrolysis of both nitrile groups. Monitor the reaction by TLC or LC-MS to track the disappearance of the diamide intermediate. 2. Increased acid concentration: A higher concentration of the acid catalyst (e.g., sulfuric acid or hydrochloric acid) can promote more efficient hydrolysis.[2] 3. Elevated temperature: Increasing the reaction temperature can accelerate the hydrolysis of the stable amide intermediate.
Low overall yield after purification 1. Product degradation: Prolonged exposure to harsh acidic conditions and high temperatures can lead to degradation of the target molecule. 2. Difficult purification: The similar polarities of the desired dione and the diamide side product can make separation by column chromatography challenging.1. Careful optimization: Find the optimal balance of reaction time, temperature, and acid concentration to maximize the conversion to the dione while minimizing degradation. 2. Recrystallization: Attempt to purify the final product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents). This can be effective in removing the diamide impurity. 3. Alternative hydrolysis conditions: Explore milder hydrolysis conditions, although this may require longer reaction times.

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of the benzyl group on the piperidone nitrogen?

The benzyl group serves as a protecting group for the secondary amine of the piperidone. It is generally stable under the basic conditions of the condensation reaction and the acidic conditions of the hydrolysis. It can be removed in a subsequent step, typically by catalytic hydrogenation, if the unprotected diazaspiro[5.5]undecane core is desired.

Q2: Can I use other active methylene compounds besides ethyl cyanoacetate in the first step?

Yes, other active methylene compounds like malononitrile or cyanoacetamide can potentially be used. However, the choice of reagent will affect the structure of the intermediate and may require different reaction conditions. The use of ethyl cyanoacetate is common for the synthesis of hydantoin-like structures.[9]

Q3: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the dione.

Q4: Are there any safety precautions I should be aware of?

  • Cyanide: If the synthesis is adapted to use cyanide salts (as in a traditional Bucherer-Bergs reaction), extreme caution must be exercised as cyanide is highly toxic.[10] All manipulations should be performed in a well-ventilated fume hood.

  • Acids and Bases: Concentrated acids and strong bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Organic solvents should be handled in a fume hood to avoid inhalation of vapors.

Q5: My hydrolysis step seems to be stalled at the diamide intermediate. What are the key parameters to adjust?

The most critical parameters for driving the hydrolysis to completion are temperature and acid concentration . The amide bond is generally more stable and requires more forcing conditions to hydrolyze than the nitrile group.[6][11] A systematic approach would be to first increase the reaction temperature while monitoring for any product degradation. If that is insufficient, a modest increase in the acid concentration can be attempted. Be aware that excessively harsh conditions can lead to unwanted side reactions or decomposition.

V. Experimental Protocols

Protocol 1: Synthesis of 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile (Intermediate)

This protocol is adapted from a known synthetic procedure.[2]

  • To a solution of N-benzyl-4-piperidone (1 equivalent) and ethyl cyanoacetate (2 equivalents) in a suitable solvent (e.g., ethanol), add a solution of a strong base (e.g., sodium ethoxide, 1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure dicyano intermediate.

Protocol 2: Synthesis of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione (Final Product)

This protocol is a general procedure for nitrile hydrolysis.

  • Suspend the 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile (1 equivalent) in an aqueous solution of a strong acid (e.g., 30% sulfuric acid).[2]

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the diamide intermediate.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., concentrated ammonium hydroxide) to a pH of approximately 8.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to obtain the pure 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione.

VI. References

  • Rivero, I. A., et al. (2009). Synthesis of piperidinespirohydantoins from piperidones. ResearchGate. [Link]

  • CN116924967A - Preparation method of N-benzyl-4-piperidone. Google Patents.

  • Yáñez-Alarid, R., et al. (2015). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar. [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. [Link]

  • Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil. Taylor & Francis Online. [Link]

  • Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. PubMed. [Link]

  • Meng, D., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. ResearchGate. [Link]

  • Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. PubMed. [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. ResearchGate. [Link]

  • Converting Nitriles to Amides. Chemistry Steps. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton - University of Southampton. [Link]

  • 21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. [Link]

  • CN102731369A - Synthesis method for N-substituted-4-piperidone. Google Patents.

  • Hydrolysis of nitriles. Reddit. [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [Link]

  • hydrolysis of nitriles. Chemguide. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione. This molecule represents a key scaffold in medicinal chemistry, recognized for its utility in developing therapeutics for a range of disorders, including obesity, pain, and cardiovascular diseases.[1][2] Its rigid spirocyclic structure is a privileged feature in drug design.[3][4]

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's causality, offering field-proven insights to troubleshoot common issues and optimize your synthetic outcomes.

Core Synthesis Overview

The most common and scalable synthesis proceeds via a two-step route starting from N-benzyl-4-piperidone. The general workflow involves an initial condensation to form a dicyano intermediate, followed by an acid-catalyzed hydrolysis and decarboxylation to yield the target spirohydantoin.[5]

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrolysis & Decarboxylation cluster_purification Purification A N-Benzyl-4-piperidone + Ethyl Cyanoacetate B 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane- 1,5-dicarbonitrile A->B Base-catalyzed Knoevenagel-Michael cascade C Dicyano Intermediate D Target Product: 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione C->D Strong Acid (H₂SO₄ or H₃PO₄) Heat E Crude Product F Pure Product E->F Recrystallization (e.g., Methanol)

Sources

Technical Support Center: A Guide to Preventing In Vitro Degradation of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical and troubleshooting advice to ensure the stability of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione in your in vitro experiments. As a compound featuring a spirohydantoin core, its integrity can be compromised under common experimental conditions, leading to unreliable and irreproducible results. This document, curated by our senior application scientists, will help you navigate these challenges.

Core Concept: The Vulnerability of the Hydantoin Ring

The central challenge in working with 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione is the chemical stability of its hydantoin ring. Hydantoins are susceptible to hydrolysis, a chemical breakdown reaction with water.[1][2][3] This process can be significantly accelerated by factors prevalent in in vitro systems, such as pH and temperature. The hydrolysis of the hydantoin ring typically proceeds in a step-wise fashion, first opening the ring to form a hydantoic acid intermediate, which can then be further hydrolyzed.[1][2]

Troubleshooting Guide & FAQs

Our technical support team has compiled answers to the most common issues encountered by researchers working with this and similar spirohydantoin compounds.

Q1: I'm observing a progressive loss of my compound's efficacy in my multi-day cell culture experiment. What is the likely cause?

A decline in compound activity over time is a strong indicator of degradation within the cell culture medium. The physiological conditions of a standard cell culture incubator (37°C, pH ~7.4) are conducive to the hydrolysis of the hydantoin ring. This chemical change will likely alter the compound's structure and, consequently, its biological activity.

Troubleshooting Workflow:

  • Stability Assessment in Media: Conduct a preliminary stability test by incubating the compound in your specific cell culture medium at 37°C. Collect samples at various intervals (e.g., 0, 4, 8, 24, 48 hours).

  • Analytical Confirmation: Analyze the collected samples using a quantitative method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A progressive decrease in the peak area corresponding to the parent compound confirms instability.

  • pH and Media Composition: Be aware that the pH of cell culture media can shift over time due to cellular metabolism. Also, components within the media, such as enzymes present in fetal bovine serum, could potentially contribute to the degradation.

Q2: My LC-MS analysis of an older sample shows a new, more polar peak. What could this be?

The emergence of a new, more polar peak is a classic sign of hydrolysis. The hydantoin ring has likely undergone cleavage, resulting in a more polar hydantoic acid derivative.

Plausible Degradation Pathway:

degradation_pathway Parent 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione Degradant Hydantoic Acid Derivative Parent->Degradant Hydrolysis (H₂O, pH, Temp)

Caption: Hydrolytic degradation of the spirohydantoin.

To definitively identify this new peak, you would ideally need a reference standard of the suspected degradation product. However, high-resolution mass spectrometry can provide an accurate mass, which is crucial for proposing a molecular formula and confirming the structural change.

Q3: What are the best practices for preparing and storing stock solutions of this compound?

Proper storage is critical to prevent degradation before the experiment even begins.

ParameterRecommended ConditionRationale
Solvent Anhydrous aprotic solvents (e.g., DMSO, DMF)Minimizes the presence of water, preventing premature hydrolysis.
Temperature -20°C or -80°CDrastically slows down the rate of chemical degradation.[4]
Aliquoting Small, single-use volumesPrevents contamination from repeated handling and avoids detrimental freeze-thaw cycles that can introduce moisture.
Atmosphere Inert gas (e.g., argon or nitrogen) overlayProtects the compound from atmospheric moisture and oxygen.

Q4: How do I set up a robust experiment to quantify the stability of my compound?

A quantitative stability study is essential for understanding the compound's behavior in your experimental system.[5][6] The International Council for Harmonisation (ICH) provides comprehensive guidelines on stability testing for drug substances.[7]

Protocol: Quantitative In Vitro Stability Assessment

Objective: To determine the degradation kinetics of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione in a buffered aqueous solution at physiological pH and temperature.

Materials:

  • 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • A calibrated HPLC or LC-MS system

Experimental Workflow:

stability_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare 10 mM stock solution in anhydrous DMSO B Dilute stock to 10 µM in pre-warmed PBS (37°C) A->B C Incubate at 37°C B->C D Collect aliquots at T = 0, 1, 2, 4, 8, 24h C->D E Quench samples with cold acetonitrile (1:1 v/v) D->E F Centrifuge to pellet precipitates E->F G Analyze supernatant by LC-MS F->G H Plot parent compound concentration vs. time G->H

Caption: Workflow for assessing in vitro stability.

Step-by-Step Procedure:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO.

  • Working Solution: Dilute the stock solution into pre-warmed (37°C) PBS (pH 7.4) to your final experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is minimal (<0.5%) to avoid artifacts.

  • Incubation: Maintain the working solution at 37°C in a controlled environment.

  • Sampling: At designated time points, withdraw aliquots of the working solution.

  • Quenching: Immediately stop the degradation by adding an equal volume of cold acetonitrile to each aliquot. This will precipitate proteins and halt the reaction.

  • Sample Preparation: Centrifuge the quenched samples to remove any precipitate and transfer the supernatant to HPLC vials.

  • Analysis: Analyze the samples using a validated reverse-phase HPLC or LC-MS method to separate and quantify the parent compound.

  • Data Interpretation: Plot the concentration or peak area of the parent compound against time. From this data, you can calculate key stability parameters, such as the compound's half-life (t½) in the tested condition.

References

  • Marinov, M., Frenkeva, M., Naydenova, E., Penchev, P., & Stoyanov, N. (2022). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 57(1), 25-31.
  • ICH. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 13673–13680. Available from: [Link]

  • Jiwaji, M., & Dorrington, R. A. (2009). Regulation of hydantoin-hydrolyzing enzyme expression in Agrobacterium tumefaciens strain RU-AE01. Applied Microbiology and Biotechnology, 84(2), 289-300.
  • Grych, E., et al. (2022). New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. Bioorganic & Medicinal Chemistry, 65, 128711.
  • European Medicines Agency. (2003). Q1A(R2) Stability testing of new drug substances and products. Retrieved from [Link]

  • Marinov, M., et al. (2005). Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins.
  • Thomas, S. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10).
  • Zhang, Y., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 13673-13680. Available from: [Link]

  • Blanco-Ania, D., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry, 13, 827–845. Available from: [Link]

  • Kato, Y., et al. (2021). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 48, 128249.
  • Study.com. (n.d.). Synthesis of Hydantoin & Its Derivatives. Retrieved from [Link]

  • FDA. (1998). Stability Testing of Drug Substances and Drug Products.
  • Chilmonczyk, Z., et al. (2017). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines.
  • Wikipedia. (n.d.). Hydantoin. Retrieved from [Link]

Sources

Overcoming solubility problems of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione

Welcome to the technical support guide for 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione (CAS No. 189333-48-0). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet challenging issue of its poor solubility. Given the limited specific solubility data in public literature, this guide provides a systematic, first-principles approach to developing effective solubilization protocols.

Understanding the Molecule: A Structural Perspective on Solubility

9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione is a complex heterocyclic compound. Its structure, featuring a spirocyclic core, a benzyl group, and dione functionalities, presents a classic solubility challenge. The large nonpolar surface area contributed by the benzyl group and the rigid spirocyclic system tends to dominate its physical properties, leading to low aqueous solubility. However, the presence of nitrogen atoms and carbonyl groups offers opportunities for solubility enhancement through pH modification and hydrogen bonding interactions.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial attempts to dissolve the compound in aqueous buffers (e.g., PBS) have failed. What is the underlying issue?

Answer: The molecular structure of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione confers it with significant lipophilicity, making it what is often termed a "grease-ball" molecule in formulation science.[2] Its large hydrophobic surface area resists interaction with the highly polar water molecules in aqueous buffers, leading to insolubility. Direct dissolution in standard buffers like PBS at neutral pH is highly unlikely to succeed without formulation intervention.

Q2: What is the first logical step to systematically determine a suitable solvent system?

Answer: A systematic solvent screening is the most logical first step. This involves testing the compound's solubility in a range of solvents with varying polarities. This process will not only help identify a suitable solvent for your experiment but also provide valuable data for developing more complex formulations if needed.

Experimental Protocol: Solvent Screening

  • Preparation: Dispense a small, accurately weighed amount (e.g., 1 mg) of the compound into several vials.

  • Solvent Addition: Add a measured volume (e.g., 100 µL) of a test solvent to the first vial.

  • Observation & Agitation: Vigorously vortex the vial for 1-2 minutes. Use sonication if available to break up aggregates.

  • Assessment: Visually inspect for complete dissolution. If not dissolved, add another measured aliquot of the solvent and repeat the agitation.

  • Quantification: Continue until the compound is fully dissolved. Record the total volume of solvent used to calculate an approximate solubility (e.g., mg/mL).

  • Repeat: Repeat this process for each solvent to be tested.

Data Presentation: Solvent Screening Record Table

Use the following table to record your experimental findings:

SolventDielectric Constant (Approx.)Solvent TypeVolume to Dissolve 1 mg (µL)Approx. Solubility (mg/mL)Observations (e.g., heating required, color change)
Water80.1Polar Protic
Methanol32.7Polar Protic
Ethanol24.5Polar Protic
Isopropanol19.9Polar Protic
Acetonitrile37.5Polar Aprotic
Acetone20.7Polar Aprotic
DMSO46.7Polar Aprotic
DMF36.7Polar Aprotic
Dichloromethane (DCM)9.1Nonpolar
Chloroform4.8Nonpolar

This table should be filled out based on your laboratory results.

Troubleshooting Guide: A Step-by-Step Approach

If initial solvent screening does not yield a suitable single-solvent system for your application (e.g., for cell-based assays requiring low organic solvent concentration), the following troubleshooting workflow should be followed.

Mandatory Visualization: Solubility Troubleshooting Workflow

G cluster_0 Initial Assessment cluster_1 Strategy 1: Co-solvency cluster_2 Strategy 2: pH Modification cluster_3 Strategy 3: Advanced Formulation cluster_4 Outcome start Compound Insoluble in Aqueous Buffer cosolvency Screen Organic Co-solvents (DMSO, Ethanol, PEG 400) start->cosolvency Begin with least disruptive method stock_prep Prepare Concentrated Stock in Best Co-solvent cosolvency->stock_prep dilute Dilute Stock into Aqueous Medium stock_prep->dilute precip_check Precipitation? dilute->precip_check ph_adjust Test Solubility in Acidic/Basic Buffers precip_check->ph_adjust Yes success Solubilization Achieved precip_check->success No ph_stability Assess Compound Stability at Optimal pH (e.g., HPLC) ph_adjust->ph_stability cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) ph_adjust->cyclodextrins surfactants Use Surfactants (e.g., Tween® 80, Cremophor® EL) ph_stability->surfactants Unstable or Insoluble ph_stability->success Stable & Soluble surfactants->success cyclodextrins->success

Caption: A logical workflow for overcoming solubility issues.

Q3: The compound dissolves in DMSO, but precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

Answer: This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent is diluted below the threshold required to keep the lipophilic compound in solution.

Troubleshooting Steps:

  • Minimize Stock Concentration: Prepare the most dilute stock solution possible in DMSO that still allows for the desired final concentration in your assay. This minimizes the amount of DMSO introduced.

  • Modify Dilution Technique: Instead of adding the stock solution directly to the bulk medium, add the small volume of stock to the side of the tube/well and mix gently but thoroughly. Sometimes, rapid, high-local-concentration additions can shock the system and cause precipitation.

  • Use a Co-solvent System: A mixture of solvents can sometimes be more effective.[3] For example, a stock in 1:1 DMSO:PEG 400 may provide better stability upon dilution.

  • Incorporate a Surfactant: If precipitation persists, the addition of a small amount of a non-ionic surfactant (e.g., 0.1% Tween® 80) to the final aqueous medium can help stabilize the compound in a micellar formulation.[4]

Q4: Can I use pH adjustment to improve the solubility of this compound?

Answer: Yes, this is a very promising strategy. The 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione molecule has two nitrogen atoms within its spirocyclic core. These nitrogen atoms are basic and can be protonated at acidic pH. Protonation adds a positive charge to the molecule, which will dramatically increase its interaction with polar solvents like water.[3][5]

Experimental Protocol: pH-Dependent Solubility

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

  • Solubility Test: Add 1 mg of the compound to 1 mL of each buffer.

  • Agitation: Vortex and sonicate each sample for at least 30 minutes.

  • Equilibration: Allow samples to equilibrate at a controlled temperature (e.g., 25°C) for 24 hours. This ensures that you are measuring thermodynamic solubility.

  • Analysis: Centrifuge the samples to pellet any undissolved solid. Carefully remove the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

Data Presentation: pH-Solubility Profile

Buffer pHMeasured Solubility (µg/mL)Visual Observation
2.0
3.0
4.0
5.0
6.0
7.0
8.0

This table should be populated with your experimental data.

Causality: You should observe a significant increase in solubility as the pH decreases. This is due to the protonation of the tertiary amine in the spiro-piperidine ring, forming a more water-soluble salt.

Trustworthiness Check: A critical follow-up step is to assess the compound's stability at the pH that provides the best solubility. Incubate the dissolved compound at the optimal acidic pH for the duration of your planned experiment and re-analyze by HPLC. Check for the appearance of degradation peaks.

Q5: If co-solvents and pH are insufficient, what advanced formulation strategies can I consider?

Answer: For particularly challenging applications, such as in vivo studies, more advanced formulation techniques may be necessary. These methods aim to encapsulate the drug in a carrier system to improve its apparent solubility and stability.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The benzyl group of your compound can become encapsulated within this cavity, forming an inclusion complex that is water-soluble.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and well-tolerated option.

    • Protocol: Prepare a solution of HP-β-CD in your desired buffer. Add the compound and stir or sonicate until dissolved. A molar ratio of 1:1 (compound:cyclodextrin) is a good starting point.

  • Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic polymer matrix at a molecular level.[2] While more complex to prepare, it can significantly enhance dissolution rates. This is typically achieved by dissolving both the drug and a polymer (e.g., PVP, HPMC) in a common solvent and then removing the solvent by evaporation or spray drying.

Mandatory Visualization: Cyclodextrin Inclusion Complex

G cluster_2 Inclusion Complex CD Hydrophilic Exterior (Soluble in Water) Complex < Hydrophilic Exterior Trapped Hydrophobic Group > CD->Complex Encapsulates Drug Hydrophobic Benzyl Group Drug->Complex Enters Cavity

Caption: Encapsulation of a hydrophobic moiety within a cyclodextrin.

References

  • Wikipedia. 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. Available from: [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. Available from: [Link]

  • ACS Publications. Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion | ACS Omega. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]

  • PubMed Central (PMC). Prescribed drugs containing nitrogen heterocycles: an overview. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • PubMed Central (PMC). Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

  • PubChem. 9-benzyl-3-[2-(1H-indol-3-yl)ethyl]-3,9-diazaspiro[5.5]undecane-2,4-dione. Available from: [Link]

  • IntechOpen. Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Available from: [Link]

  • PubMed Central (PMC). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link]

  • MDPI. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Available from: [Link]

  • World Journal of Biology and Pharmaceutical Sciences. Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • Purdue University. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available from: [Link]

  • ResearchGate. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Available from: [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. Available from: [Link]

  • University of Southampton. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Available from: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

Sources

Navigating the Purification of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this spirohydantoin in high purity through recrystallization. As a Senior Application Scientist, I will share field-proven insights and explain the causality behind experimental choices to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the recrystallization of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione?

A1: The primary challenge lies in selecting an appropriate solvent system that effectively removes impurities without significant product loss. This compound exhibits moderate polarity due to the presence of the benzyl group, the piperidine ring, and the hydantoin moiety. This can lead to issues such as "oiling out" if the solvent polarity is not well-matched, or poor recovery if the compound is too soluble at room temperature.

Q2: A Chinese patent (CN101255161A) mentions recrystallizing this compound from methanol. Is this the only recommended solvent?

A2: While methanol is a confirmed and effective solvent for the recrystallization of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione, it is not the only option. The choice of solvent can influence crystal morphology and purity.[1][2] For instance, a mixture of ethanol and ether has been successfully used for a similar derivative, suggesting that mixed solvent systems can also be effective. The ideal solvent or solvent system should be determined based on the specific impurities present in your crude material.

Q3: My compound "oils out" during cooling instead of forming crystals. What causes this and how can I prevent it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens when the compound is highly soluble in the hot solvent and the solution becomes supersaturated too quickly upon cooling. To prevent this, you can:

  • Reduce the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Use a more polar solvent: If you are using a solvent mixture, increasing the proportion of the more polar solvent can sometimes prevent oiling out.

  • Add a seed crystal: Introducing a small, pure crystal of the compound can induce crystallization at a higher temperature, preventing the formation of an oil.

  • Scratch the inside of the flask: This can create nucleation sites for crystal growth.

Q4: I am experiencing low recovery after recrystallization. What are the likely causes?

A4: Low recovery can be attributed to several factors:

  • Using too much solvent: Ensure you are using the minimum amount of hot solvent required to dissolve the crude product.

  • The compound is too soluble in the chosen solvent at low temperatures: If the compound remains significantly soluble even after cooling, you may need to select a different solvent or use an anti-solvent to reduce its solubility.

  • Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.

Q5: Can polymorphism be an issue with this compound?

A5: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in active pharmaceutical ingredients (APIs).[3][4][5] Different polymorphs can have different physical properties, including solubility and stability. While there is no specific literature detailing the polymorphism of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione, it is a possibility. The choice of recrystallization solvent and the cooling rate can influence which polymorphic form is obtained.[6] If you observe batch-to-batch variability in the physical properties of your recrystallized material, a polymorphic screen may be warranted.

Troubleshooting Guide: Selecting the Right Recrystallization Method

This decision tree will guide you through the process of selecting an appropriate recrystallization method based on the characteristics of your crude material.

Caption: Decision tree for selecting a recrystallization method.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Methanol

This method is a good starting point based on documented success.

Workflow:

Single_Solvent_Workflow dissolve Dissolve crude product in minimum hot methanol hot_filter Hot filtration (optional, if insoluble impurities exist) dissolve->hot_filter cool_rt Cool to room temperature hot_filter->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice collect Collect crystals by filtration cool_ice->collect wash Wash with cold methanol collect->wash dry Dry under vacuum wash->dry

Caption: Workflow for single-solvent recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione in an Erlenmeyer flask. Add a small amount of methanol and heat the mixture to boiling with stirring. Continue adding methanol dropwise until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Recrystallization using Ethanol and Heptane

This method is useful if the compound is found to be too soluble in a single solvent at room temperature.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in the minimum amount of boiling ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add heptane (the anti-solvent) dropwise until the solution becomes slightly cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Collection, Washing, and Drying: Follow steps 4-6 from Protocol 1, using a mixture of ethanol and heptane (in the approximate final ratio) for washing the crystals.

Data Summary Table

The following table provides a qualitative solubility profile for 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione based on data from structurally similar N-benzyl piperidine derivatives and general principles of solubility.[7] This should be used as a guide for solvent selection.

SolventPolarity IndexExpected Solubility at 25°CExpected Solubility at Boiling PointRecrystallization Suitability
Methanol 5.1SolubleFreely SolubleGood (Confirmed)
Ethanol 4.3SolubleFreely SolubleGood (Potential for anti-solvent use)
Isopropanol 3.9Moderately SolubleSolubleGood
Acetonitrile 5.8Moderately SolubleSolubleGood
Ethyl Acetate 4.4SolubleFreely SolublePotential for anti-solvent use
Toluene 2.4Sparingly SolubleModerately SolublePossible, may require larger volumes
Heptane 0.1InsolubleSparingly SolubleGood as an anti-solvent
Water 10.2InsolubleInsolubleNot suitable

References

  • Mettler-Toledo. (2018). Crystallization Mechanisms: Crystal Polymorphism. Retrieved from [Link]

  • Tanwar, D. K., Ratan, A., & Gill, M. S. (2017). A Simple and Efficient Synthesis of 3-Substituted, 5-Substituted, and 3,5-Disubstituted Hydantoins. Synlett, 28(15), 2285-2290.
  • Mallick, S. (2004). Effect of Solvent and Polymer Additives on Crystallization. Indian Journal of Pharmaceutical Sciences, 66(2), 142-147.
  • Hernández-García, E., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Scientific Reports, 12(1), 12773.
  • Al-Hourani, B. J. (2021). Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules. Synlett, 32(19), 1897-1910.
  • Al-Obaidi, H., & Al-Akayleh, F. (2019). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Pharmaceutics, 11(9), 458.
  • How It Comes Together. (2025). How Do Solvents Impact Crystal Morphology In Crystallization?. Retrieved from [Link]

  • Wikipedia. (2023). Crystal polymorphism. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Benchmarking Novel Histone Acetyltransferase (HAT) Inhibitors: A Case Study with 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Expanding Frontier of Epigenetic Modulation

Histone acetyltransferases (HATs) are a critical class of enzymes that mediate the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins.[1] This post-translational modification is a key epigenetic event that generally leads to a more relaxed chromatin structure, facilitating gene transcription.[2] The dysregulation of HAT activity is implicated in a wide range of human diseases, including cancer, inflammatory conditions, and neurodegenerative disorders, making them compelling therapeutic targets.[2] Consequently, the development of small molecule HAT inhibitors (HATi) is an area of intense research.[3]

This guide provides a comprehensive framework for the systematic evaluation of a novel compound, 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione , as a potential HAT inhibitor. While the diazaspiro[5.5]undecane scaffold has been explored for various biological activities, its potential as a HAT inhibitor remains largely uncharacterized in publicly available literature.[4][5] Therefore, this document will serve as a practical, in-depth guide for researchers and drug development professionals on how to benchmark such a novel chemical entity against established HAT inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.

The Landscape of HAT Inhibitors: Selecting the Right Benchmarks

A robust benchmarking study requires comparison against well-characterized inhibitors with diverse mechanisms and selectivity profiles. For the purpose of evaluating our test compound, we will select a panel of inhibitors that represent different classes and target specificities within the HAT family.

InhibitorClassTarget HAT(s)Reported IC50Key Characteristics
A-485 Synthetic Small Moleculep300/CBP~2-10 nMHighly potent and selective inhibitor of the p300/CBP family.[6][] Competes with acetyl-CoA.[6]
C646 Synthetic Small Moleculep300/CBP~400 nMA well-characterized, selective inhibitor of p300/CBP.[8]
Garcinol Natural Product (from Garcinia indica)p300, PCAFp300: ~7 µM, PCAF: ~5 µMA polyisoprenylated benzophenone with broad-spectrum HAT inhibitory activity.[][9]
Anacardic Acid Natural Product (from cashew nut shell)p300, PCAFp300: ~8.5 µM, PCAF: ~5 µMA non-competitive inhibitor of HAT activity.[][8]
MG149 Synthetic Small MoleculeTip60, MOFTip60: ~74 µM, MOF: ~47 µMDemonstrates selectivity for the MYST family of HATs.[8]

This diverse panel allows for a comprehensive assessment of the potency and selectivity of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione.

Experimental Workflow for Benchmarking a Novel HAT Inhibitor

A logical and phased approach is crucial for the efficient and effective evaluation of a new chemical entity. The workflow should progress from broad, high-throughput in vitro screens to more complex cellular and target-engagement assays.

G cluster_0 Phase 1: In Vitro Biochemical Assays cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Target Engagement & Specificity a Primary Screening: Fluorescence-Based HAT Assay b IC50 Determination a->b c Selectivity Profiling (against different HAT families) b->c d Mechanism of Action Studies (e.g., competition assays) c->d e Global Histone Acetylation Assay (Western Blot) d->e f Cellular Proliferation/Viability Assays e->f g Chromatin Immunoprecipitation (ChIP)-qPCR f->g h Off-Target Profiling g->h

Caption: A phased experimental workflow for the comprehensive evaluation of a novel HAT inhibitor.

Phase 1: In Vitro Biochemical Characterization

The initial phase focuses on determining if 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione directly inhibits HAT enzyme activity in a cell-free system.

Primary Screening and IC50 Determination using a Fluorescence-Based HAT Assay

Rationale: A fluorescence-based assay is chosen for its high-throughput capability, sensitivity, and non-radioactive nature, making it ideal for initial screening and dose-response studies.[10] This assay measures the production of coenzyme A (CoA-SH), a product of the acetyl-transfer reaction, which reacts with a probe to generate a fluorescent signal.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM DTT, 1 mM EDTA, and 0.1 mg/mL BSA.

    • HAT Enzyme: Recombinant human p300 (or another HAT of interest) diluted in assay buffer to the desired concentration (empirically determined to be in the linear range of the assay).

    • Substrate: Histone H3 peptide (e.g., amino acids 1-21) at a concentration around its Km value.

    • Cofactor: Acetyl-CoA at its Km concentration.

    • Test Compound: Prepare a 10 mM stock solution of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione in DMSO. Create a serial dilution series.

    • Positive Control: A known inhibitor like A-485 or C646.

    • Negative Control: DMSO vehicle.

    • Developer Solution: A fluorescent probe that reacts with free thiol groups (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM) in a suitable buffer.[10]

  • Assay Procedure (96-well plate format):

    • Add 5 µL of serially diluted test compound, positive control, or DMSO to respective wells.

    • Add 20 µL of HAT enzyme solution to all wells except the "no enzyme" control.

    • Add 15 µL of a premix containing the histone peptide substrate and acetyl-CoA to initiate the reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear phase.[11]

    • Stop the reaction by adding 10 µL of a suitable stop solution (e.g., isopropanol).[10]

    • Add 50 µL of the developer solution to all wells.

    • Incubate at room temperature for 15-20 minutes, protected from light.

    • Read the fluorescence at the appropriate excitation/emission wavelengths (e.g., 360-390 nm excitation and 450-470 nm emission for CPM).[10]

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" wells).

    • Normalize the data with the positive control (100% inhibition) and negative control (0% inhibition).

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 2: Cellular Activity Assessment

Demonstrating that the compound can inhibit HAT activity within a cellular context is a critical next step.

Global Histone Acetylation Assay by Western Blot

Rationale: This assay provides direct evidence of the compound's ability to penetrate cells and inhibit HATs, leading to a measurable decrease in global histone acetylation levels.[12] We will look at specific histone marks known to be targeted by p300/CBP, such as H3K27ac.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to HAT inhibition like a prostate or hematological cancer cell line) to 70-80% confluency.

    • Treat the cells with increasing concentrations of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione and the benchmark inhibitors for a specified time (e.g., 24 hours). Include a DMSO vehicle control.

  • Histone Extraction:

    • Harvest the cells and perform acid extraction of histones or use a commercial kit for histone isolation.[12]

    • Quantify the protein concentration of the histone extracts using a BCA or Bradford assay.

  • Western Blotting:

    • Separate 10-20 µg of histone extract per lane on a 15% SDS-PAGE gel.[12]

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-H3K27ac) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the acetyl-histone signal to the total histone signal for each sample.

    • Compare the normalized acetylation levels in treated samples to the DMSO control.

Phase 3: Target Engagement and Specificity

The final phase aims to confirm that the observed cellular effects are due to the on-target inhibition of HATs at specific genomic loci.

Chromatin Immunoprecipitation (ChIP)-qPCR

Rationale: ChIP-qPCR allows for the quantification of histone acetylation at specific gene promoters, providing evidence of target engagement in the chromatin context.[13][14] We will examine the promoter of a known p300/CBP target gene.

Detailed Protocol:

  • Cell Treatment and Crosslinking:

    • Treat cells as described in the Western blot protocol.

    • Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.[13]

    • Quench the crosslinking reaction with glycine.

  • Chromatin Preparation:

    • Lyse the cells and isolate the nuclei.

    • Sonify the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the chromatin overnight at 4°C with an antibody against H3K27ac or a non-specific IgG control.

    • Add Protein A/G beads to pull down the antibody-protein-DNA complexes.

    • Wash the beads extensively to remove non-specific binding.

  • Elution and DNA Purification:

    • Elute the chromatin from the beads and reverse the crosslinks by heating at 65°C.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using a PCR purification kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for the promoter region of a known HAT target gene (e.g., MYC or CCND1).

    • Analyze the results using the percent input method or by fold enrichment over the IgG control.

Visualizing the HAT Signaling Pathway

The inhibition of HATs has downstream consequences on gene transcription. This can be visualized as follows:

G cluster_0 Epigenetic Regulation cluster_1 Chromatin State cluster_2 Transcriptional Outcome HAT HAT (e.g., p300/CBP) HDAC HDAC HAT->HDAC Acetylation Balance Histone Histone Tails HAT->Histone Acetylates HDAC->Histone Deacetylates Ac_Histone Acetylated Histones Chromatin_Closed Condensed Chromatin Histone->Chromatin_Closed Chromatin_Open Open Chromatin Ac_Histone->Chromatin_Open Gene_Repression Gene Repression Chromatin_Closed->Gene_Repression TF Transcription Factors Chromatin_Open->TF PolII RNA Polymerase II TF->PolII Recruits Gene_Activation Gene Activation PolII->Gene_Activation HAT_Inhibitor 9-Benzyl-3,9-diazaspiro [5.5]undecane-2,4-dione HAT_Inhibitor->HAT Inhibits

Caption: The role of HATs in gene activation and the point of intervention for a HAT inhibitor.

Conclusion and Future Directions

This guide outlines a rigorous, multi-phased approach to benchmark a novel compound, 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione, against a panel of known HAT inhibitors. By systematically progressing from in vitro biochemical assays to cellular and target engagement studies, researchers can build a comprehensive profile of the compound's potency, selectivity, and mechanism of action. The causality-driven experimental design and detailed protocols provided herein offer a self-validating framework for such an investigation. The successful identification of novel, potent, and selective HAT inhibitors holds significant promise for the development of new epigenetic therapies for a multitude of diseases.

References

  • Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. (2017). National Center for Biotechnology Information. [Link]

  • Histone acetyltransferase inhibitors: An overview in synthesis, structure-activity relationship and molecular mechanism. (2019). ResearchGate. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). PubMed Central. [Link]

  • Histone acetyltransferase inhibitors: An overview in synthesis, structure-activity relationship and molecular mechanism. (2019). PubMed. [Link]

  • HAT inhibitor values a Inhibitor Mean IC 50 (M) SD. (n.d.). ResearchGate. [Link]

  • Structure-Antitumor Activity Relationships of Aza- and Diaza-Anthracene-2,9,10-Triones and Their Partially Saturated Derivatives. (2021). National Institutes of Health. [Link]

  • Small molecule inhibitors of histone acetyltransferases and deacetylases are potential drugs for inflammatory diseases. (2013). PubMed Central. [Link]

  • Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins. (2011). PubMed Central. [Link]

  • Genome-wide mapping of HATs and HDACs reveals distinct functions in active and inactive genes. (2010). PubMed Central. [Link]

  • Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP. (2020). PubMed Central. [Link]

  • Chromatin Immunoprecipitation (ChIP). (n.d.). Rockland Immunochemicals, Inc. [Link]

  • Methods for the analysis of histone H3 and H4 acetylation in blood. (2011). PubMed Central. [Link]

  • CBP/p300 Inhibition Expands Beyond Hematology Field to Show Efficacy in Solid Tumors. (2024). OncLive. [Link]

  • Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. (2023). MDPI. [Link]

  • HAT inhibitors and activators, their target histone acetyltransferases,... (n.d.). ResearchGate. [Link]

  • Assays for Validating Histone Acetyltransferase Inhibitors. (2020). JoVE. [Link]

  • p300/CBP cellular assay. (2020). openlabnotebooks.org. [Link]

  • Modulating Cognition-Linked Histone Acetyltransferases (HATs) as a Therapeutic Strategy for Neurodegenerative Diseases: Recent Advances and Future Trends. (2023). PubMed Central. [Link]

  • HDAC/HAT Function Assessment and Inhibitor Development. (n.d.). Universitätsmedizin Mainz. [Link]

  • Special requirements for histone Western blot? (2017). ResearchGate. [Link]

  • Novel Histone Acetyltransferase (HAT) Inhibitors for Treating Diseases. (2021). ACS Publications. [Link]

  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (2023). MDPI. [Link]

  • Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. (2022). National Institutes of Health. [Link]

  • Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. (2022). RSC Publishing. [Link]

  • Targeting CBP and p300: Emerging Anticancer Agents. (2023). MDPI. [Link]

  • Activities and IC50 of HAT Inhibitors. (n.d.). ResearchGate. [Link]

  • Identifying the First Selective HAT Inhibitor. (2017). Advanced Photon Source. [Link]

  • Chromatin Immunoprecipitation (ChIP): The Complete Guide. (2024). Antibodies.com. [Link]

  • What are Histone acetyltransferases (HATs) inhibitors and how do they work? (2024). LinkedIn. [Link]

  • Guide to Chromatin Immunoprecipitation: Critical Factors for Success. (n.d.). Merck Millipore. [Link]

  • Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds. (2022). MDPI. [Link]

  • Western Blot (WB) Protocol. (n.d.). EpigenTek. [Link]

  • CBP and EP300 Degraders: A Tale of Two Selectivities. (2025). YouTube. [Link]

  • In Silico and In Vitro Insights into the Pharmacological Potential of Pouzolzia zeylanica. (2023). MDPI. [Link]

  • Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. (1983). PubMed. [Link]

  • Design, synthesis and biological evaluation of novel diazaspirodecanone derivatives containing piperidine-4-carboxamide as chitin synthase inhibitors and antifungal agents. (2021). PubMed. [Link]

  • Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (2021). PubMed Central. [Link]

  • Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. (2020). PubMed. [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles.

Hazard Identification and Risk Assessment

Potential Hazards:

  • Oral Toxicity: May be harmful if swallowed[1].

  • Eye Irritation: Likely to cause serious eye irritation[1].

  • Skin Irritation: May cause skin irritation upon prolonged contact.

  • Respiratory Irritation: As a fine powder, it can cause respiratory tract irritation if inhaled.

Given these potential hazards, the Occupational Safety and Health Administration (OSHA) mandates that employers provide employees with information and training on hazardous chemicals in their work area[2].

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate exposure risks. The following table summarizes the recommended PPE for handling this compound, in accordance with guidelines from the National Institute for Occupational Safety and Health (NIOSH)[3].

Body Part Required PPE Rationale and Specifications
Hands Double-gloving with nitrile glovesProvides a robust barrier against skin contact. Change gloves every 30 minutes or immediately if contaminated[4].
Eyes/Face Safety goggles and a face shieldProtects against splashes and airborne particles. Standard eyeglasses are not sufficient[4].
Body Long-sleeved laboratory coatA disposable, back-closing gown is recommended to prevent contamination of personal clothing[4].
Respiratory N95 respirator or higherEssential when handling the powder outside of a certified chemical fume hood to prevent inhalation[5].

Operational Procedures: Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to maintaining a safe laboratory environment.

Engineering Controls
  • Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Designated Area: Establish a designated area for working with this compound to prevent cross-contamination[6].

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly. Have all necessary equipment and reagents within the hood to minimize movement in and out of the containment area.

  • Weighing: When weighing the powder, use a balance inside the fume hood or a powder-containment balance enclosure. Use anti-static weigh paper or a weigh boat to prevent dispersal of the fine powder.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Hygiene: After handling, wash hands and forearms thoroughly with soap and water[7]. Do not eat, drink, or smoke in the laboratory[7].

Storage
  • Store the compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.

Emergency Procedures: Spill and Exposure Management

Rapid and correct response to a spill or exposure is critical.

Spill Cleanup Protocol

The following workflow outlines the procedure for managing a spill of this compound.

Spill_Cleanup_Workflow cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_disposal Waste Disposal spill Spill Detected evacuate Evacuate Immediate Area & Alert Others spill->evacuate Step 1 ppe Don Appropriate PPE evacuate->ppe Step 2 contain Contain Spill with Absorbent Pads ppe->contain Step 3 collect Gently Sweep Powder into a Labeled Waste Container contain->collect Step 4 decontaminate Decontaminate Area with Soap and Water collect->decontaminate Step 5 dispose Dispose of Waste According to Institutional Guidelines decontaminate->dispose Step 6

Caption: Workflow for handling a chemical spill.

Exposure Response
Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
Skin Contact Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental and personal safety.

Waste Characterization

Unused this compound and any materials contaminated with it (e.g., gloves, weigh paper) should be considered hazardous waste.

Step-by-Step Disposal Protocol
  • Collection: Collect all waste in a designated, labeled, and sealed hazardous waste container.

  • Neutralization (for aqueous waste): For aqueous solutions containing the hydrochloride salt, neutralization is a key step before disposal.

    • Work in a well-ventilated area, preferably a chemical fume hood.

    • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic waste solution[8][9].

    • Continue adding the base until fizzing stops, indicating that the neutralization reaction is complete[8][9].

    • Verify that the pH of the solution is between 6 and 8 using pH paper.

  • Final Disposal: The neutralized solution and solid waste should be disposed of through your institution's hazardous waste management program. Do not pour chemical waste down the drain without proper neutralization and institutional approval[10].

References

  • Chemical Safety Guide, 5th Ed. (2011).
  • 3-Benzyl-3,9-diazaspiro[5.5]undecane. Advanced ChemBlocks.
  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
  • How to dispose of hydrochloric acid. Lab Alley.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention.
  • Safe disposal of hydrochloric acid. Chemistry Stack Exchange.
  • How to Choose PPE for Chemical Work. (2025).
  • A Comprehensive Guide to Safe Powder Handling. BFM® Fitting.
  • Chemical Hazards and Toxic Substances - Overview.
  • SAFETY D
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
  • How Should Hydrochloric Acid Be Disposed Of Safely? (2025). Chemistry For Everyone - YouTube.
  • Niosh Pocket Guide To Chemical Hazards. KIET.
  • Disposing of 32.4% hydrochloric acid. (2024). Reddit.
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention.
  • Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central.
  • SAFETY D
  • Standard Operating Procedure. University of California, Merced.
  • How to Safely Handle Dangerous Substances in the Workplace. (2022). OSHA.com.
  • Personal protective equipment for preparing toxic drugs. GERPAC.
  • Personal Protective Equipment (PPE). CHEMM.
  • Safety D
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. PubMed.
  • 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride. Lead Sciences.
  • 9-BENZYL-3,9-DIAZASPIRO[5.5]UNDECANE-2,4-DIONE HCL. MySkinRecipes.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride
Reactant of Route 2
Reactant of Route 2
9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.